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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

An In-depth Technical Guide: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride Foreword: The Strategic Importance of Chiral Amino Alcohols In the landscape of modern drug discovery and fine chemical synthesis, chiral ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

Foreword: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, chiral amino alcohols stand out as indispensable molecular scaffolds.[1][2] Their stereochemistry is frequently the determining factor for biological efficacy and target specificity, making the synthesis of enantiomerically pure variants a cornerstone of pharmaceutical development.[1] (S)-2-Amino-4,4-dimethylpentan-1-ol, commonly known as (S)-tert-leucinol, and its hydrochloride salt, is a prime example of such a high-value building block. Its utility is derived from the unique combination of a primary amine, a primary alcohol, and a sterically demanding tert-butyl group positioned adjacent to the stereocenter. This guide offers a detailed examination of this compound, from its fundamental properties to its practical application, designed for the practicing researcher and development professional.

Part 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application. This section details the structural and physical identity of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride.

Structural and Chemical Identity

The molecule's structure is key to its function, particularly in stereoselective synthesis where its bulky side-chain dictates reaction outcomes.[3]

  • IUPAC Name: (2S)-2-amino-4,4-dimethylpentan-1-ol hydrochloride

  • Synonyms: (S)-tert-Leucinol hydrochloride

  • CAS Number: 150096-33-2

  • Molecular Formula: C₇H₁₈ClNO

  • Molecular Weight: 167.68 g/mol [4]

  • Canonical SMILES: CC(C)(C)CCO.Cl

  • InChI Key: BKLHMMFSUITKSU-SSEXGKCCSA-N

Physicochemical Data Summary

The hydrochloride salt form is deliberately chosen for its enhanced stability and solubility in polar solvents compared to the free base, which simplifies handling and reaction setup.

Table 1: Physicochemical Properties

PropertyValueRationale and Experimental Insight
Appearance White to off-white crystalline solidThe crystalline nature is indicative of high purity and facilitates accurate weighing and handling.
Melting Point 195-200 °CA sharp melting range is a primary indicator of purity. Broad ranges may suggest the presence of impurities or residual solvent.
Solubility Soluble in water and methanolThe ionic character of the hydrochloride salt enhances solubility in protic polar solvents, which is advantageous for aqueous reaction workups and certain spectroscopic analyses.
Optical Rotation [α]²⁰/D +28° to +32° (c=1, MeOH)This is a critical quality control parameter. The specific rotation confirms the identity of the (S)-enantiomer and provides a measure of its enantiomeric purity. Deviation from this range is a red flag for contamination or racemization.

Part 2: Synthesis and Quality Control Workflows

The reliable synthesis and rigorous validation of enantiomeric purity are paramount. The most common and economically viable route leverages the natural chiral pool.

Recommended Synthetic Protocol: Chiral Pool Approach

The reduction of natural α-amino acids is a direct and trusted method for producing enantiopure amino alcohols, transferring the high optical purity of the starting material to the product.[1][5]

Diagram 1: Synthesis Workflow from (S)-tert-Leucine

synthesis_workflow cluster_prep Esterification cluster_reduction Reduction cluster_salt Salt Formation & Isolation A (S)-tert-Leucine B Methyl Ester Intermediate A->B SOCl₂ / MeOH (0°C to RT) C (S)-tert-Leucinol (Free Base) B->C LiAlH₄ / Anhydrous THF (0°C to RT) D Final Product: (S)-tert-Leucinol HCl C->D HCl in Ether or IPA (Precipitation) hplc_workflow cluster_prep 1. Sample Derivatization cluster_analysis 2. Chromatographic Separation cluster_data 3. Data Interpretation prep React Sample with N-(3,5-Dinitrobenzoyl) chloride Provides UV Chromophore Creates Diastereomeric Interactions analysis Inject onto Chiral Stationary Phase (e.g., Polysaccharide-based) Mobile Phase: Hexane/IPA Gradient Isocratic Elution prep->analysis Injection data Integrate Peak Areas % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 analysis->data UV Detection

Sources

Exploratory

Applications of (S)-2-Amino-4,4-dimethylpentan-1-ol HCl as a chiral building block

Advanced Applications of (S)-2-Amino-4,4-dimethylpentan-1-ol HCl in Asymmetric Synthesis As drug development increasingly demands enantiopure compounds, the selection of chiral building blocks dictates the success or fai...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of (S)-2-Amino-4,4-dimethylpentan-1-ol HCl in Asymmetric Synthesis

As drug development increasingly demands enantiopure compounds, the selection of chiral building blocks dictates the success or failure of asymmetric catalytic workflows. While (S)-valinol and (S)-tert-leucinol have long been industry standards, (S)-2-Amino-4,4-dimethylpentan-1-ol HCl (commonly referred to as L-neopentylglycinol hydrochloride) has emerged as a premium chiral auxiliary and ligand precursor.

This technical guide dissects the mechanistic advantages of the neopentyl side chain, outlines its core applications in ligand design, and provides a self-validating protocol for synthesizing its derivative oxazolidinones.

Mechanistic Rationale: The Neopentyl Advantage

The efficacy of a chiral amino alcohol in asymmetric synthesis is fundamentally tied to the steric bulk of its side chain. The goal is to create a chiral pocket that effectively blocks one enantiotopic face of a reactive substrate during the transition state.

While (S)-tert-leucinol utilizes a rigid tert-butyl group directly adjacent to the chiral center, (S)-neopentylglycinol introduces a methylene spacer, resulting in a neopentyl side chain (-CH₂-C(CH₃)₃). According to patent literature detailing the synthesis of optically active amino acids, this structural modification is deliberately designed to exceed the steric requirements of a standard tert-butyl group[1].

The methylene spacer allows the bulky tert-butyl moiety to project outward, sweeping a broader conformational volume. This "extended steric footprint" exerts a superior directing influence in asymmetric syntheses, often pushing enantiomeric excess (ee) and diastereomeric excess (de) beyond the limits achievable with rigid, shorter-chain analogues[1].

Mechanism A Neopentyl Side Chain (-CH2-C(CH3)3) B Methylene Spacer Allows Conformational Flexibility A->B C Extended Steric Sweep Volume (Exceeds tert-butyl footprint) B->C D Effective Face Shielding in Transition State C->D E Enhanced Enantio- and Diastereoselectivity (>99% ee) D->E

Causality of steric shielding provided by the neopentyl group in transition states.

Core Applications in Ligand and Auxiliary Design

(S)-2-Amino-4,4-dimethylpentan-1-ol HCl serves as the foundational architecture for several critical classes of asymmetric controllers:

  • Evans' Oxazolidinones : By cyclizing the amino alcohol into (S)-4-neopentyl-2-oxazolidinone, chemists create powerful chiral auxiliaries. When attached to acyl groups, these auxiliaries dictate the stereochemistry of downstream aldol condensations, alkylations, and Diels-Alder reactions[2].

  • Bis(oxazoline) (BOX) Ligands : Condensation of the amino alcohol with malononitrile derivatives yields BOX ligands. When complexed with Copper (Cu), these ligands are highly effective for asymmetric cyclopropanations and ene reactions.

  • Phosphino-oxazoline (PHOX) Ligands : Coupling the neopentylglycinol backbone with phosphine precursors generates bidentate PHOX ligands. Iridium (Ir)-PHOX complexes are the gold standard for the asymmetric hydrogenation of unfunctionalized olefins.

Workflow A (S)-Neopentylglycine B (S)-Neopentylglycinol (Building Block) A->B NaBH4 / H2SO4 Reduction C Evans Auxiliaries (Oxazolidinones) B->C Ethyl Chloroformate Base Cyclization D Chiral Ligands (BOX / PHOX) B->D Nitrile/Phosphine Condensation E Asymmetric Aldol Reactions C->E Stereocontrol F Asymmetric Hydrogenation D->F Metal Coordination

Synthetic workflow from (S)-neopentylglycine to asymmetric catalysis applications.

Quantitative Data: Stereocontrol Comparison

To justify the higher procurement cost of neopentylglycinol derivatives, we must look at the quantitative improvements in stereocontrol. The table below summarizes the typical performance metrics of common chiral amino alcohols when deployed in standard asymmetric aldol/alkylation frameworks.

Chiral Building BlockSide ChainSteric Sweep VolumeTypical Enantiomeric Excess (ee%)Application Profile
(S)-Valinol IsopropylModerate85 – 92%Standard asymmetric inductions
(S)-tert-Leucinol tert-ButylHigh (Rigid)95 – 98%High-steric demand catalysis
(S)-Neopentylglycinol NeopentylUltra-High (Flexible)>98 – 99.5% Premium stereocontrol[1]

Self-Validating Experimental Protocol: Synthesis of (S)-4-Neopentyl-2-oxazolidinone

The conversion of (S)-neopentylglycinol to its corresponding Evans auxiliary is a critical workflow. The following protocol is engineered with built-in physical indicators to ensure a self-validating reaction system, adapted from established industrial methodologies[2].

Reagents Required:

  • (S)-Neopentylglycinol: 130 g (0.99 mol)

  • Ethyl chloroformate: 99 mL (1.03 mol)

  • Toluene: 700 mL

  • Granulated Sodium Hydroxide (NaOH): 2 g

Step-by-Step Methodology & Causality:

  • Biphasic Acylation:

    • Action: Suspend 130 g of (S)-neopentylglycinol in 700 mL of toluene and 100 mL of water. At 20–25 °C, add 99 mL of ethyl chloroformate dropwise over 1 hour. Maintain the pH strictly at ~8 using 30% aqueous NaOH.

    • Causality: The biphasic system and strict pH control are non-negotiable. If the pH drops, the amine becomes protonated and unreactive. If the pH exceeds 9, the ethyl chloroformate undergoes rapid premature hydrolysis, and the hydroxyl group of the amino alcohol may be undesirably over-acylated[2].

  • Phase Separation and Azeotropic Drying:

    • Action: Heat the mixture to 70 °C, separate and discard the aqueous phase. Subject the organic toluene phase to azeotropic distillation until no further water is collected.

    • Causality: Complete removal of water is the critical inflection point of this protocol. If residual water remains, the granulated NaOH added in the next step will be consumed to hydrolyze the carbamate intermediate rather than catalyzing the desired intramolecular cyclization[2].

  • Base-Catalyzed Cyclization (Self-Validating Step):

    • Action: Add 2 g of granulated NaOH to the dry toluene solution and heat slowly.

    • Validation: The system validates its own progress via the distillation of ethanol (a byproduct of the cyclization). Distillation will physically begin at a bottom temperature of ~95 °C. Once the bottom temperature reaches 111 °C (the boiling point of pure toluene) and ethanol ceases to distill, the cyclization is quantitatively complete[2].

  • Quenching and Isolation:

    • Action: Cool the reactor to 85 °C. Quench the catalyst by adding 3 g of glacial acetic acid in 40 mL of water. Separate the aqueous phase, concentrate the organic phase to ~300 g, and cool to 5 °C overnight to induce crystallization.

    • Result: Yields approximately 102.8 g (66.1%) of (S)-4-neopentyl-2-oxazolidinone as highly pure, colorless crystals[2].

References

  • Process for the preparation of optically active 4 substituted (S)-2-oxazolidinone, optically active (S)
  • Source: Google Patents (EP0692538A2)

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Bulky Chiral Amino Alcohol Salts

Introduction In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including solubility, dissolution rate,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including solubility, dissolution rate, and stability, are intrinsically linked to the drug's bioavailability and overall therapeutic efficacy.[1][2] Among the diverse chemical entities utilized as APIs, chiral amino alcohols and their salt forms represent a significant class of compounds, prevalent in a wide array of therapeutic agents.[3][4] The formation of salts is a common strategy to enhance the physicochemical properties of drug molecules. However, the introduction of chirality and bulky substituents into these salt structures presents unique challenges and considerations, particularly concerning their thermodynamic stability.

This guide provides a comprehensive technical overview of the core principles governing the thermodynamic stability of bulky chiral amino alcohol salts. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causal relationships behind experimental choices and providing field-proven insights into the characterization and selection of the most stable solid forms.

I. Fundamental Principles of Thermodynamic Stability in Chiral Salt Polymorphism

The ability of a compound to exist in more than one crystalline form is known as polymorphism.[1][5] Each polymorph possesses a distinct crystal lattice arrangement, leading to differences in their physicochemical properties.[1][6] For pharmaceutical development, understanding and controlling polymorphism is critical, as an unintended polymorphic transition can significantly impact the safety and efficacy of a drug product.[2][7]

A. Gibbs Free Energy and Polymorphic Stability

The relative thermodynamic stability of different polymorphs is governed by their Gibbs free energy (G).[6] The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most stable form.[6][7] The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is described by the following equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy.

  • ΔH is the change in enthalpy, representing the heat of transition.

  • T is the absolute temperature.

  • ΔS is the change in entropy, related to the degree of disorder.

A polymorphic transition from a metastable form to a more stable form is a spontaneous process driven by a negative change in Gibbs free energy.

B. Enantiotropic vs. Monotropic Systems

Polymorphic systems can be classified as either enantiotropic or monotropic, based on their relative stability as a function of temperature.

  • Enantiotropic Systems: In an enantiotropic system, a transition temperature exists at which the two polymorphs have equal Gibbs free energy.[8] Below this temperature, one form is more stable, while above it, the other form becomes the stable one. This transition is reversible.[7]

  • Monotropic Systems: In a monotropic system, one polymorph is always more stable than the other at all temperatures below their melting points.[8] The transition from the metastable to the stable form is irreversible.[8]

The relationship between the stability of polymorphs in these two systems can be visualized through a Gibbs free energy versus temperature diagram.

G_vs_T Gibbs Free Energy vs. Temperature for Polymorphic Systems cluster_enantiotropic Enantiotropic System cluster_monotropic Monotropic System a1 Form I (Stable at Low T) b1 Form II (Stable at High T) a1->b1 ΔG < 0 t1 Transition Temperature (T_t) b1->a1 ΔG > 0 a2 Form I (Stable) b2 Form II (Metastable) a2->b2 Irreversible Transition (ΔG < 0)

Caption: Gibbs free energy diagrams for enantiotropic and monotropic systems.

C. The Influence of Bulky Substituents and Chirality on Crystal Packing

The presence of bulky substituents and chiral centers in amino alcohol salts introduces significant complexity to their crystal packing. Bulky groups can hinder efficient packing, potentially leading to the formation of less stable, metastable polymorphs.[5] Chirality further dictates the symmetry of the crystal lattice. Enantiomers, being non-superimposable mirror images, can crystallize in different ways:

  • Conglomerate: A mechanical mixture of crystals of the pure enantiomers.

  • Racemic Compound: A crystal containing an equal number of both enantiomers in a regular arrangement within the crystal lattice.

  • Pseudoracemate (Solid Solution): A solid solution where the two enantiomers are randomly distributed in the crystal lattice.

The formation of diastereomeric salts, by reacting a racemic amino alcohol with a chiral acid or base, is a classical method for enantiomeric resolution. The differing physical properties of the resulting diastereomers, including their thermodynamic stability, allow for their separation.

The interplay between intermolecular forces, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions, is crucial in determining the final crystal structure and its associated lattice energy.[6] A more favorable lattice energy, often associated with denser packing, generally corresponds to a more stable polymorph.[6]

II. Experimental Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach employing various analytical techniques is essential for a thorough investigation of the thermodynamic stability of bulky chiral amino alcohol salts.

A. Thermal Analysis

Thermal analysis techniques are fundamental for identifying and characterizing polymorphs and their transitions.

1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for:

  • Determining melting points and enthalpies of fusion.

  • Detecting solid-solid phase transitions.

  • Constructing phase diagrams to understand the stability relationships between polymorphs.

Expert Insight: The presence of multiple endotherms or exotherms before the final melting peak in a DSC thermogram can be indicative of polymorphic transitions. The "heat of fusion rule" proposed by Burger and Ramberger can be a useful, albeit not definitive, guideline: the polymorph with the higher melting point and lower enthalpy of fusion is generally the more stable form at room temperature.

2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to:

  • Assess thermal decomposition and desolvation events.

  • Distinguish between anhydrous polymorphs and solvates/hydrates.

Self-Validating Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Heating Rate: A standard rate of 10 °C/min is typically used. Slower heating rates (e.g., 1-2 °C/min) can improve the resolution of thermal events.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify melting points (onset or peak temperature) and integrate the area under the peaks to determine the enthalpy of fusion or transition.

  • System Suitability: Run a known standard before and after the sample set to ensure the instrument is performing within specifications.

B. X-ray Powder Diffraction (XRPD)

XRPD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid based on its crystal lattice structure. It is the primary method for:

  • Identifying different polymorphic forms.

  • Quantifying the amount of each polymorph in a mixture.

  • Monitoring polymorphic transformations under various conditions (e.g., temperature, humidity).

Expert Insight: While XRPD is excellent for identifying known polymorphs, single-crystal X-ray diffraction is required to definitively determine the crystal structure of a new solid form.

C. Spectroscopic Techniques

Spectroscopic methods can provide complementary information about the solid-state structure.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to differences in the local molecular environment and hydrogen bonding patterns between polymorphs.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can distinguish between polymorphs by probing the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N).

D. Solubility and Dissolution Studies

According to the principles of thermodynamics, the most stable polymorph will have the lowest solubility in a given solvent at a specific temperature.[7]

  • Equilibrium Solubility Studies: Measuring the solubility of different polymorphs at various temperatures can help to determine their relative stability and identify any enantiotropic transition points.

  • Slurry Conversion Experiments: Slurrying a mixture of two polymorphs in a solvent will result in the conversion of the less stable form to the more stable form over time. Monitoring the solid form by XRPD provides direct evidence of the stability relationship.

Experimental Workflow for Comprehensive Stability Assessment

stability_workflow Comprehensive Stability Assessment Workflow start Initial Solid Form Screening dsc_tga Thermal Analysis (DSC/TGA) start->dsc_tga xrpd X-ray Powder Diffraction (XRPD) start->xrpd spectroscopy Spectroscopic Analysis (FTIR/Raman, ssNMR) dsc_tga->spectroscopy xrpd->spectroscopy solubility Solubility & Slurry Conversion spectroscopy->solubility stability Accelerated Stability Studies (Temperature, Humidity, Light) solubility->stability final_form Selection of Thermodynamically Stable Form stability->final_form

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Protocols & Analytical Methods

Method

Protocol for synthesizing chiral oxazolines using (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

An Application Note and Protocol for the Synthesis of Chiral Oxazolines from (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride Authored by a Senior Application Scientist Introduction: The Significance of Chiral Oxazoline...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Chiral Oxazolines from (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Oxazolines in Modern Chemistry

Chiral oxazolines are a cornerstone class of N,O-heterocyclic compounds that have garnered immense interest in the fields of organic synthesis and drug development. Their prevalence stems from their role as highly effective chiral ligands in a vast array of metal-catalyzed asymmetric reactions.[1][2][3] The stereocenter adjacent to the coordinating nitrogen atom, derived from a chiral β-amino alcohol, is positioned to directly influence the metal's coordination sphere, thereby enabling remarkable control over enantioselectivity.[1] Ligand families such as BOX (bisoxazolines), PHOX (phosphino-oxazolines), and PyOX (pyridine-oxazolines) are routinely employed to synthesize enantiomerically pure molecules, which are critical for the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.[4][5][6]

The synthetic accessibility of chiral oxazolines is a key advantage, with most routes originating from readily available chiral β-amino alcohols.[1][7][8] This application note provides a detailed, field-proven protocol for the synthesis of chiral oxazolines using (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride as the chiral building block. This specific precursor is notable for the sterically demanding tert-butyl group at the stereogenic center, which can impart high levels of facial discrimination in catalytic processes. We will detail two robust and widely applicable synthetic methodologies: cyclodehydration of an intermediate N-acyl derivative and direct condensation with a nitrile.

Part 1: Synthesis via N-Acylation and Cyclodehydration

This two-step, one-pot procedure is arguably the most versatile and common method for preparing 2-substituted oxazolines.[3][9] It involves the initial formation of a β-hydroxy amide, which is subsequently cyclized to the oxazoline. The use of thionyl chloride (SOCl₂) is a classic and highly effective method for the cyclodehydration step.

Scientific Rationale
  • Neutralization: The starting material is a hydrochloride salt. The amine must be in its freebase form to act as a nucleophile and react with the acylating agent. A mild organic base like triethylamine (Et₃N) is used to neutralize the HCl in situ.

  • N-Acylation: This is a standard nucleophilic acyl substitution where the free amine attacks the electrophilic carbonyl carbon of an acyl chloride. The reaction is typically performed at low temperature to control its exothermicity.

  • Cyclodehydration: Thionyl chloride serves a dual purpose. It is believed to first activate the amide, but more critically, it converts the primary alcohol into an excellent leaving group (a chlorosulfite ester). This facilitates an intramolecular Sₙ2-type reaction where the amide oxygen acts as the nucleophile, closing the ring to form the oxazoline with inversion of configuration at the alcohol-bearing carbon (though in this specific substrate, that carbon is not a stereocenter).

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical AmountMolar Equiv.
(S)-2-Amino-4,4-dimethylpentan-1-ol HCl167.681.68 g1.0
Triethylamine (Et₃N)101.191.52 mL (1.11 g)1.1
Acyl Chloride (e.g., Benzoyl Chloride)140.571.28 mL (1.41 g)1.0
Thionyl Chloride (SOCl₂)118.970.80 mL (1.31 g)1.1
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aq. NaHCO₃ solution-30 mL-
Brine-30 mL-
Anhydrous MgSO₄ or Na₂SO₄---

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride (10.0 mmol).

  • Solvent and Base: Add anhydrous dichloromethane (40 mL) followed by triethylamine (11.0 mmol, 1.1 eq). Stir the resulting slurry at room temperature for 15 minutes.

  • Acylation: Cool the flask to 0 °C in an ice bath. Slowly add the acyl chloride (10.0 mmol, 1.0 eq) dropwise via syringe over 5-10 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction Monitoring (Acylation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the amino alcohol is consumed.

  • Cyclization: Re-cool the flask to 0 °C. Carefully and slowly add thionyl chloride (11.0 mmol, 1.1 eq) dropwise. Caution: SO₂ and HCl gas are evolved. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring (Cyclization): After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the formation of the oxazoline product by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral oxazoline.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification A Start: (S)-Amino Alcohol HCl in Flask B Add Anhydrous DCM + Et3N A->B Neutralization C Cool to 0°C B->C D Add Acyl Chloride C->D Acylation E Warm to RT, Stir 1-2h D->E F Cool to 0°C E->F G Add Thionyl Chloride (SOCl₂) F->G Cyclization H Warm to RT, Stir Overnight G->H I Quench with aq. NaHCO₃ H->I J Extract with DCM I->J K Dry & Concentrate J->K L Flash Chromatography K->L M Final Product: Chiral Oxazoline L->M

Caption: General workflow for oxazoline synthesis via acylation-cyclodehydration.

Part 2: Direct Synthesis from a Nitrile

This method provides a more atom-economical route to 2-aryl- and 2-alkyl-oxazolines by directly reacting the amino alcohol with a nitrile.[10][11] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and often requires elevated temperatures.

Scientific Rationale

The reaction proceeds via a Lewis acid-catalyzed addition of the alcohol to the nitrile, forming an intermediate imidate. The Lewis acid (e.g., Zn²⁺) coordinates to the nitrile nitrogen, increasing its electrophilicity and making it susceptible to nucleophilic attack by the amino group of the amino alcohol. An intramolecular cyclization then occurs, followed by the elimination of ammonia, to yield the final oxazoline product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical AmountMolar Equiv.
(S)-2-Amino-4,4-dimethylpentan-1-ol HCl167.681.68 g1.0
Sodium Hydroxide (NaOH)40.000.44 g1.1
Nitrile (e.g., Benzonitrile)103.121.08 mL (1.03 g)1.0
Zinc Chloride (ZnCl₂), anhydrous136.300.14 g0.1
Chlorobenzene-20 mL-
Toluene-30 mL-
Saturated aq. NaHCO₃ solution-20 mL-
Anhydrous MgSO₄ or Na₂SO₄---

Step-by-Step Procedure:

  • Free Base Preparation: The free amino alcohol must first be isolated from its hydrochloride salt. Dissolve (S)-2-Amino-4,4-dimethylpentan-1-ol HCl (10.0 mmol) in water (10 mL) and cool to 0 °C. Add a solution of NaOH (11.0 mmol) in water (5 mL). Extract the free amino alcohol with diethyl ether or DCM (3 x 20 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent in vacuo to yield the free amino alcohol as an oil or low-melting solid.

  • Setup: To a flame-dried round-bottom flask fitted with a reflux condenser under an inert atmosphere, add the freshly prepared (S)-2-Amino-4,4-dimethylpentan-1-ol (10.0 mmol), the nitrile (10.0 mmol, 1.0 eq), anhydrous zinc chloride (1.0 mmol, 0.1 eq), and chlorobenzene (20 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 24-48 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with toluene (30 mL) and wash with saturated aqueous NaHCO₃ solution (20 mL) to remove the catalyst and any unreacted starting materials.

  • Extraction and Drying: Separate the layers and wash the organic layer with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to yield the pure chiral oxazoline.

Reaction Mechanism Visualization

Caption: Simplified reaction pathway for the direct synthesis from a nitrile.

Applications and Conclusion

The chiral oxazolines synthesized from (S)-2-Amino-4,4-dimethylpentan-1-ol are valuable ligands for a multitude of asymmetric transformations.[2][4][12] The bulky tert-butyl group provides a well-defined and sterically hindered chiral pocket around the metal center, which is often crucial for achieving high enantioselectivities in reactions such as asymmetric hydrogenations, cyclopropanations, and aldol reactions.

The two protocols described provide robust and reliable methods for accessing these important molecules. The N-acylation/cyclodehydration route is highly general and tolerant of various functional groups on the acyl chloride. The direct nitrile condensation method is more atom-economical and particularly effective for aromatic nitriles. Successful synthesis and purification will yield a powerful tool for researchers, scientists, and drug development professionals engaged in the field of asymmetric catalysis.

References
  • Wikipedia. Oxazoline. [Link]

  • Gant, T. G., & Meyers, A. I. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Zhang, Y. (n.d.). New chiral bis(oxazoline) ligands for asymmetric catalysis. The University of Texas at Austin. [Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2019). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ResearchGate. [Link]

  • Hargaden, G. C., & Guiry, P. J. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews. [Link]

  • Lin, C.-Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. [Link]

  • Reuman, M., & Meyers, A. I. (1985). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews. [Link]

  • Głowacka, I. E., & Wróblewska, A. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. [Link]

  • Wang, X., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. [Link]

  • Lin, C.-Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • ResearchGate. Classical substrates for oxazoline synthesis from amino alcohols. [Link]

  • ResearchGate. Synthesis of 2-oxazolines: conventional approaches and our design. [Link]

  • Li, J., et al. (2021). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. [Link]

  • Abu-EL-Halawa, R. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah Journals. [Link]

  • Moberg, C. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. [Link]

  • Organic Chemistry Portal. A Facile Synthesis of Oxazolines, Thiazolines, and Imidazolines Using α,α-Difluoroalkylamines. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois. [Link]

  • Nájera, C., & Yus, M. (2020). Development of Asymmetric Synthesis. PMC - NIH. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

Sources

Application

Procedure for free-basing (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride for synthesis

Initiating the Analysis I'm currently dissecting the freebasing synthesis request. The focus is pinpointing the crucial aspects for detailed application notes and a clear protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the freebasing synthesis request. The focus is pinpointing the crucial aspects for detailed application notes and a clear protocol. My audience assessment is underway, which will refine the direction of the synthesis notes and format. I aim to create something comprehensive and accessible, given that this isn't my area of expertise, I must ensure clarity.

Defining the User & Format

I've clarified the target audience: researchers, scientists, and professionals in drug development. I'm prioritizing autonomy in the notes format, ensuring an adaptable structure. Part 2 emphasizes E-E-A-T principles: causal explanations, self-validating protocols, citations with linked sources, and a comprehensive reference list. Part 3 will incorporate data visualization, step-by-step methodologies, and workflow diagrams.

Defining the Compound

I've got it - the compound is (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride. My objective now is to figure out a method for synthesizing it in a "free-base" form. The prompt provided that crucial piece of information.

Considering Freebasing Options

I'm now contemplating freebasing the hydrochloride salt. The amino alcohol's potential water solubility as a free base is key. I'm weighing different extraction strategies, like multiple extractions with DCM or EtOAc, potentially with NaCl to aid the salting-out process. I'm also considering anhydrous conditions, suspending the salt in an organic solvent with a solid base like K2CO3.

Evaluating Extraction Methods

I'm now focusing on the best method to freebase the amino alcohol. Given its amphiphilic character, I've settled on a standard aqueous extraction: dissolving the salt in water, cooling, adding aqueous NaOH until pH > 11. I'll extract with DCM multiple times, wash with brine, dry over Na2SO4, then filter and concentrate to obtain the free amine. I considered alternatives such as ion-exchange resin to purify.

Structuring the Application Note

I'm now structuring the application note. I've outlined the core elements: an introduction, physicochemical profiling, a workflow diagram, the protocol itself (comparing aqueous and anhydrous methods), analytical validation, and references. The note will target researchers and drug development professionals. I'm also ensuring scientific integrity and logic by explaining the rationale behind each step and including ways to check the procedure's success.

Initiating the Analysis

I've initiated the analysis of this unusual request. It appears the core issue involves synthesizing a compound using a specific free-basing procedure. The initial focus is on the specific chemical and application type. This will involve detailed Application Notes and Protocols.

Defining the Scope

I'm now zeroing in on defining the scope for the document. The audience is clearly researchers, and I've identified three core requirements: autonomy (editorial control, custom structure, technical depth), E-E-A-T (causality explanation, validation, citations), and visualization (tables, step-by-step, Graphviz diagrams with specific constraints). Importantly, a safety check confirms the chemical is standard, not a controlled substance.

Clarifying the Chemistry

I'm now clarifying the chemistry and protocol. The compound is (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride. The free-basing converts it to its free base form for asymmetric synthesis. The standard procedure is to dissolve it in water, add a base to neutralize the HCl, and extract the free amine into an organic solvent like DCM.

Refining the Procedure

I'm now refining the procedure, considering details like "salting out" with NaCl to improve extraction efficiency, and multiple extractions. DCM's preference is confirmed for amino alcohols. I've also incorporated washing the organic layer with brine as an optional step. I'm focusing on the drying and evaporation stages.

I am also developing a strong understanding of causality with expert knowledge in mind. I am asking questions about why NaOH is preferable to NaHCO3, why DCM is used, and the importance of temperature control, as well as considering why salting out would be important.

Developing the Structure

I'm now developing the structural framework for the application note. I'll include sections on the abstract, physicochemical properties, mechanistic rationale (explaining the underlying chemistry), and a detailed experimental protocol including a Graphviz diagram. I am also working on adding detailed step-by-step instructions. Finally, I will make sure to include references with URLs.

Visualizing the Workflow

I've just visualized the workflow using Graphviz, including specific colors and high-contrast text for clarity. The diagram shows the amine HCl salt dissolving, being basified, extracted, dried, and concentrated. Now, I'm gathering supporting citations for general procedures to make the application note complete.

Gathering Initial References

I've assembled the initial references. I've found PubChem (CID 22102263) for compound properties, Sigma-Aldrich for the hydrochloride salt details, and Chemistry LibreTexts for the acid-base extraction principles, which should be helpful. This should be enough to start the core analysis.

Structuring the Outline

I'm now refining the structure, aligning it to the prompt's specifications. I'm focusing on an "Application Note" style. My focus is now on explaining the rationale behind NaOH usage, DCM selection, and the salting-out process, emphasizing the "E-E-A-T" aspects. I'm building out a physicochemical property table and working on a detailed, step-by-step protocol. I'm currently working on the Graphviz DOT diagram for a visual workflow representation, including specific colors.

Refining the Workflow Diagram

I'm now iterating on the Graphviz DOT diagram. I've focused on ensuring high contrast between node text and backgrounds, explicitly setting text colors to ensure readability. I've adhered to the color palette specified, ensuring color usage meets visual clarity requirements. The nodes are now clearly differentiated by their backgrounds and text colors, and the process flow is clearly defined.

Analyzing Color Contrast

I've evaluated the color contrast in the DOT diagram. I ensured good readability by testing each color pair against a white background, considering edge color #5F6368. All tested combinations meet the standards for clear visibility, so the diagram should be easy to follow.

Analyzing Extraction Mechanisms

I'm now focusing on the rationale behind the extraction process. The hydrochloride salt's water solubility is well understood, with strong ionic interactions being the key factor. Deprotonation with NaOH is confirmed, and the hydrophobic alkyl chain and the impact of the hydroxyl group on amphiphilicity are under analysis. I'm prioritizing the importance of salting out with NaCl to enhance extraction efficiency into DCM, focusing on how this works at a molecular level. I am analyzing the provided formula for the HCl salt, C7H18.

Refining the Self-Validation

I'm now refining the self-validating steps within the protocol. I've added a critical step: measuring the pH of the aqueous layer after basification, ensuring a value > 11 to confirm complete deprotonation, essential for efficient extraction. The protocol details include specific reagent quantities and expected observations at each stage.

Validating Final Results

I'm now focusing on validating the final results. I will weigh the final product and calculate the yield. Then, I'll use a Ninhydrin stain on a TLC plate, as a rapid check, and I will be looking to confirm the presence of the primary amine. If resources are available, I'll use GC-MS/NMR to give a more certain result. I will be looking for a yield greater than 90%, which will indicate successful extraction.

Analyzing Solubility Behavior

I'm now focusing on phase-transfer dynamics, comparing the salt's solubility with the free base. The provided table highlights key property differences. Specifically, high water solubility for the hydrochloride salt versus moderate aqueous solubility for the free base, thanks to its amphiphilic character. This directly informs the extraction strategy; the salt is very soluble, but it needs to be deprotonated, while the freebase is less soluble, and so the NaCl is very important to force the product into the DCM.

Defining pH Stability

I'm now focusing on defining the target pH ranges. I'm noting the solution pH stability for the initial salt (4-6), versus the critical need for a pH > 11 for complete deprotonation of the amino alcohol, to ensure efficient extraction. I'm clarifying the rationale for both these ranges. I am focusing on their impact on workflow optimization, and on the impact on efficient extraction and yield.

Finalizing Extraction Protocol

I'm now integrating the final, clear, experimental protocol with precise reagent quantities. The steps now begin with dissolving the hydrochloride salt in a minimal amount of water. I've added a note on how the water volume is limited for better extraction. I'm focusing on the subsequent addition of NaOH, with NaCl for salting out and DCM extraction. The procedure is complete, and the workflow is validated.

Optimizing Extraction Conditions

I'm now focusing on optimizing the extraction conditions in the experimental protocol. I've added a note on the importance of an ice bath to minimize solvent loss and thermal degradation. I've focused on ensuring a pH > 11 to guarantee near-complete conversion to the free base form. I'm noting the rationale for these parameters. I'm also examining the NaCl saturation to enhance the product's movement into DCM.

Refining Experimental Steps

I'm now detailing each experimental step for clarity. I've focused on meticulous DCM extractions. I've specified drying with Na₂SO₄, removing residual water to prevent interference in later steps. I've now added solvent removal under reduced pressure, including a 30°C water bath. The experimental details will soon be complete.

Validating Protocol Steps

I'm now focusing on validating the protocol results and ensuring the product's suitability for synthesis. I'll weigh the final product to confirm mass recovery greater than 90%, and recheck the pH of the aqueous layer if the yield is low. If the yield is satisfactory, I'll then perform ¹H-NMR in CDCl₃ to confirm the presence of -NH₂ and -OH protons, indicating successful free-basing and confirm product purity.

Integrating Citations Now

I'm now integrating the in-text citations. I've added markdown links, to PubChem, Chemistry LibreTexts, and Sigma-Aldrich, linking the references to relevant points in the protocol. The references are now linked to support key aspects of the protocol.

Verifying External Links

I'm now focusing on verifying the external URLs. The PubChem link from the search result is incorrect. I'll stick with the correct direct link for reliability and consistency, and will ensure it's properly formatted. I've rechecked the LibreTexts URL, and I will be looking to verify the Sigma-Aldrich link to guarantee its accuracy, and that it has no expiry.

Validating Final URLs

I'm now validating the final URLs for accuracy and directness. I have confirmed that the LibreTexts URL is the standard, clean version. The PubChem link remains the correct direct link for the compound of interest. I'll stick with a direct link from the search results for Sigma-Aldrich to ensure a verified and stable URL for the hydrochloride salt information. The URLs are now ready for the final draft.

Refining Citations for Reliability

I'm now focusing on citation reliability. I've switched the Sigma-Aldrich link to a direct, clean URL to avoid redirect issues. I've rechecked the LibreTexts URL, ensuring it points to the canonical section on acid-base extraction for maximum longevity. I am ensuring that the in-text references are clearly formatted for the final draft.

Finalizing URL Integrity

I'm now focusing on finalizing the URL links and ensuring that they are robust. The PubChem link remains the correct direct link, as confirmed. I've rechecked the LibreTexts URL, ensuring it points to the standard section on acid-base extraction. I am now embedding the Sigma-Aldrich link for CAS 1174409-88-1, as instructed, and ensuring it meets the requirements of the prompt. I've verified the "Application Note" title aligns, and I've ensured the workflow caption meets the character limit, and accurately defines the acid-base extraction steps.

Method

Application Notes and Protocols for Reductive Amination of Bulky Amino Alcohol Hydrochlorides

Introduction: Navigating the Challenges of Sterically Demanding Reductive Aminations Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industrie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Demanding Reductive Aminations

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, for its efficiency in constructing carbon-nitrogen bonds.[1][2][3] This powerful transformation, which converts a carbonyl group into an amine via an intermediate imine or iminium ion, is prized for its versatility and atom economy, often proceeding as a one-pot reaction.[4][5] However, the synthetic utility of this reaction is significantly tested when dealing with sterically demanding substrates, such as bulky amino alcohol hydrochlorides.

These substrates present a tripartite challenge:

  • Steric Hindrance: The sheer size of the amine and/or the carbonyl partner can drastically slow down the initial condensation to form the imine intermediate.

  • The Amino Alcohol Moiety: The presence of a hydroxyl group can introduce unwanted side reactions or chelation effects, particularly with certain catalysts.

  • The Hydrochloride Salt Form: The amine is protonated, rendering it non-nucleophilic. It requires in situ liberation of the free amine, which must be done judiciously to avoid compromising the reducing agent or promoting side reactions.

This guide provides a detailed exploration of the techniques and protocols specifically tailored to overcome these challenges. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present field-proven protocols, and offer insights to troubleshoot common issues encountered in the laboratory.

Mechanistic Insights and Strategic Approach

The success of a reductive amination hinges on the delicate balance between the formation of the imine/iminium ion and its subsequent reduction.[1][6] For bulky amino alcohol hydrochlorides, careful consideration of each step is paramount.

The Core Mechanism and Steric Impediments

The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to yield an imine. In the typically acidic conditions of the reaction, the imine is protonated to form a more electrophilic iminium ion.[1][6]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N bond of the imine or iminium ion to furnish the final amine product.

Steric bulk around the amine or carbonyl group can hinder the initial nucleophilic attack and the subsequent dehydration, leading to slow or incomplete imine formation. This often results in the competing reduction of the starting carbonyl compound, lowering the overall yield of the desired amine.

G cluster_0 Imine/Iminium Formation (Often Rate-Limiting) cluster_1 Reduction cluster_2 Challenges Carbonyl Carbonyl Hemiaminal Hemiaminal Carbonyl->Hemiaminal + Free Amine Side_Reaction Carbonyl Reduction Carbonyl->Side_Reaction Amine_HCl Bulky Amino Alcohol Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine + Base - Base·HCl Base Base Free_Amine->Hemiaminal Hydroxyl_Coordination Hydroxyl Group Coordination/Side Reactions Free_Amine->Hydroxyl_Coordination Imine Imine Hemiaminal->Imine - H2O Steric_Hindrance Steric Hindrance (Slows Imine Formation) Hemiaminal->Steric_Hindrance Iminium Iminium Ion Imine->Iminium + H+ Final_Amine Final Amine Product Iminium->Final_Amine Reducing_Agent Hydride Source (e.g., STAB) Reducing_Agent->Final_Amine Reducing_Agent->Side_Reaction caption Challenges in Reductive Amination.

Figure 1. Key steps and challenges in the reductive amination of bulky amino alcohol hydrochlorides.
Managing the Hydrochloride Salt

The amine hydrochloride must be neutralized to unmask the nucleophilic free amine. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically employed. It is crucial to use a stoichiometric amount of base relative to the amine hydrochloride. An excess of base can lead to undesired side reactions, such as enolization of the carbonyl partner or decomposition of the reducing agent.

Protocol 1: Sodium Triacetoxyborohydride (STAB) – The Mild Workhorse

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for challenging reductive aminations.[6][7] Its mild nature and remarkable selectivity for iminium ions over ketones and aldehydes make it highly effective. The steric bulk of STAB also helps to prevent the reduction of the starting carbonyl compound.

Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bulky amino alcohol hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). DCE is often preferred.[6] Add a non-nucleophilic base, such as triethylamine (1.0-1.1 eq), and stir the suspension for 15-30 minutes at room temperature to ensure complete formation of the free amine.

  • Carbonyl Addition: Add the ketone or aldehyde (1.0-1.2 eq) to the mixture.

  • Initiation of Reduction: Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with hindered substrates may require extended reaction times (12-48 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Data Presentation: Typical Reaction Parameters
Amino Alcohol HCl Carbonyl Partner Base (eq) STAB (eq) Solvent Time (h) Typical Yield
1-amino-2-indanol HClCyclohexanoneTEA (1.1)1.5DCE2485-95%
(R)-2-amino-3-methyl-1-butanol HCl4'-fluoroacetophenoneDIPEA (1.1)1.6THF3670-85%
2-amino-2-phenylethanol HClDi-isopropyl ketoneTEA (1.1)1.6DCE4850-65%

Protocol 2: Titanium(IV) Isopropoxide – The Lewis Acid-Mediated Approach

For particularly stubborn reductive aminations involving highly hindered ketones, a Lewis acid catalyst can facilitate the crucial imine formation step.[8][9] Titanium(IV) isopropoxide (Ti(OiPr)₄) is an excellent choice as it acts as both a Lewis acid to activate the carbonyl group and a water scavenger to drive the imine formation equilibrium forward.[8][9][10]

G start Start: Bulky Amino Alcohol HCl + Ketone + Base add_ti Add Ti(OiPr)4 in Ethanol start->add_ti stir Stir at RT (8-12h) (Imine Formation) add_ti->stir add_nabh4 Add NaBH4 (Reduction Step) stir->add_nabh4 stir2 Stir at RT (6-8h) add_nabh4->stir2 quench Quench with aq. NH3 stir2->quench extract Aqueous Workup & Extraction quench->extract purify Purification extract->purify end Final Product purify->end caption Workflow for Ti(OiPr)4-mediated reductive amination.

Figure 2. A typical workflow for reductive amination using titanium(IV) isopropoxide.
Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried flask under an inert atmosphere, add the bulky amino alcohol hydrochloride (1.0 eq) and absolute ethanol.

  • Base and Carbonyl Addition: Add triethylamine (1.0 eq) followed by the ketone (1.0 eq).

  • Titanium Addition: Add titanium(IV) isopropoxide (2.0 eq) dropwise. The mixture may become warm and turn yellow.

  • Imine Formation: Stir the mixture at room temperature for 8-12 hours to allow for complete imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Note: NaBH₄ is used here instead of NaBH₃CN or STAB as the titanium alkoxide can facilitate its reactivity.

  • Reaction: Remove the ice bath and stir for an additional 6-8 hours at room temperature.

  • Work-up: Quench the reaction by pouring it into a cold aqueous ammonia solution (e.g., 2M).[11] Stir for 30 minutes. The titanium salts will precipitate as TiO₂. Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent like dichloromethane.

  • Extraction and Purification: Perform a standard aqueous work-up on the filtrate. The product can then be purified by chromatography.

Alternative Methods: A Brief Overview

While STAB and Ti(OiPr)₄ are highly effective, other methods can be considered:

  • Catalytic Reductive Amination: Transition metal catalysts, such as those based on Iridium, Rhodium, or Ruthenium, can facilitate the reductive amination of hindered substrates using hydrogen gas or a transfer hydrogenation source like formic acid.[12][13][14] These methods are often highly efficient but may require specialized equipment and catalyst screening.[4][14]

  • Eschweiler-Clarke and Leuckart-Wallach Reactions: These classic reactions use a mixture of formaldehyde (or another carbonyl) and formic acid to achieve N-alkylation.[15][16] The Eschweiler-Clarke reaction is specifically for N-methylation.[17][18] While robust, these methods often require high temperatures and are generally less functional group tolerant than modern borohydride-based methods.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion / No Reaction Incomplete free-basing of the amine HCl.Ensure stoichiometric amount of base is added and allow sufficient stirring time before adding other reagents.
Steric hindrance is too great for the chosen conditions.Switch to a more forceful method, such as the Ti(OiPr)₄ protocol. Consider catalytic hydrogenation at elevated temperature/pressure.
Significant Carbonyl Reduction Reducing agent is too reactive or imine formation is too slow.Use a more selective reducing agent like STAB. Ensure anhydrous conditions to favor imine formation.
Formation of Dialkylated Product (Primarily with primary amines) The secondary amine product is more nucleophilic than the starting amine.Use a stepwise procedure: form and isolate the imine first, then reduce it in a separate step.[6]
Complex Product Mixture Potential side reactions involving the hydroxyl group.Protect the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group before the reductive amination.

Conclusion

The reductive amination of bulky amino alcohol hydrochlorides, while challenging, is a readily achievable transformation with the appropriate choice of methodology and careful execution. The mild and selective nature of sodium triacetoxyborohydride makes it an excellent first choice for many systems. For more sterically encumbered substrates, the Lewis acid-mediated approach using titanium(IV) isopropoxide offers a powerful alternative. By understanding the mechanistic nuances and potential pitfalls, researchers and drug development professionals can confidently employ these techniques to synthesize complex and valuable amine-containing molecules.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of chiral amines via reductive amination and rational design... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved February 27, 2026, from [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society - ACS Publications. (2018, January 29). Retrieved February 27, 2026, from [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 27, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Reductive amination with Titanium(IV)Isopropoxide - designer-drug.com. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones | Request PDF - ResearchGate. (2025, August 5). Retrieved February 27, 2026, from [Link]

  • ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF - ResearchGate. (2025, October 31). Retrieved February 27, 2026, from [Link]

  • Recent Development on Catalytic Reductive Amination and Applications | Bentham Science. (n.d.). Retrieved February 27, 2026, from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved February 27, 2026, from [Link]

  • Modern Amination Methods - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 27, 2026, from [Link]

  • Amine boranes as alternative reducing agents for reductive alkylation of proteins - PubMed. (1982, August). Retrieved February 27, 2026, from [Link]

  • Myers Chem 115. (n.d.).
  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27). Retrieved February 27, 2026, from [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved February 27, 2026, from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Titanium Isopropoxide - Common Organic Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones | Request PDF - ResearchGate. (2026, January 21). Retrieved February 27, 2026, from [Link]

  • Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse. (2002, October 4).
  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride | Semantic Scholar. (1990, April 1). Retrieved February 27, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved February 27, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved February 27, 2026, from [Link]

  • Reductive amination – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 27, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: Precision Synthesis of Non-Natural Amino Acid Derivatives Using the 4,4-Dimethylpentan-1-ol Scaffold

Executive Summary & Scientific Rationale In the landscape of modern peptide therapeutics, metabolic stability and hydrophobic core engineering are paramount. Standard aliphatic amino acids like Leucine and Isoleucine oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of modern peptide therapeutics, metabolic stability and hydrophobic core engineering are paramount. Standard aliphatic amino acids like Leucine and Isoleucine often succumb to oxidative metabolism at the


-position or fail to provide sufficient steric occlusion to block proteases.

This guide details the synthesis of (S)-2-amino-6,6-dimethylheptanoic acid , a "super-bulky" Leucine analog, derived from the 4,4-dimethylpentan-1-ol scaffold.

Why this Scaffold?

  • Metabolic Armor: The terminal tert-butyl group lacks abstractable protons at the

    
    -position relative to the t-butyl quaternary center, significantly increasing resistance to P450-mediated oxidation.
    
  • Hydrophobic Reach: The extended alkyl chain places the bulky hydrophobic mass further from the peptide backbone, facilitating deep burial into hydrophobic pockets of GPCRs or protein-protein interaction (PPI) interfaces.

Synthetic Strategy: We utilize the Ni(II)-BPB chiral auxiliary platform (Belokon/Soloshonok method). Unlike standard phase-transfer catalysis, this stoichiometric approach offers superior stereocontrol (


 de) for bulky electrophiles and allows for visual monitoring of reaction progress.

Retrosynthetic Analysis

The synthesis disconnects the target amino acid into two key components: the chiral glycine equivalent (Ni-BPB-Gly) and the electrophilic alkyl chain derived from 4,4-dimethylpentan-1-ol.

Retrosynthesis Figure 1: Retrosynthetic Strategy for Bulky Non-Natural Amino Acid Synthesis Target (S)-2-Amino-6,6-dimethylheptanoic acid (Target AA) Intermediate Alkylated Ni(II) Complex (Red Crystalline Solid) Target->Intermediate Acid Hydrolysis (HCl/MeOH) Electrophile 1-Iodo-4,4-dimethylpentane (Activated Scaffold) Intermediate->Electrophile Electrophilic Attack Auxiliary Ni(II)-(S)-BPB-Gly Complex (Chiral Glycine Equivalent) Intermediate->Auxiliary Alkylation (Base/DMF) Scaffold 4,4-Dimethylpentan-1-ol (Starting Material) Electrophile->Scaffold Appel Reaction (I2/PPh3)

Detailed Experimental Protocols

Part A: Scaffold Activation (Synthesis of 1-Iodo-4,4-dimethylpentane)

Rationale: Alkylation of the bulky Ni(II) complex requires a highly reactive electrophile. While bromides are common, the iodide is preferred here to overcome the steric penalty of the growing side chain. We use a modified Appel reaction to avoid harsh acidic conditions.

Materials:

  • 4,4-Dimethylpentan-1-ol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    , 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with

    
     and imidazole. Dissolve in anhydrous DCM (
    
    
    
    concentration relative to alcohol) under
    
    
    atmosphere.
  • Iodine Addition: Cool the solution to

    
    . Add iodine portion-wise.[1] The solution will turn a persistent dark yellow/brown. Stir for 15 minutes.
    
  • Substrate Addition: Add 4,4-dimethylpentan-1-ol dropwise (dissolved in minimal DCM) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the high-
    
    
    
    iodide spot (
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown to clear). Extract with DCM (
    
    
    
    ).
  • Purification: Pass the organic layer through a short silica plug to remove triphenylphosphine oxide (which precipitates/adheres). Concentrate and purify via flash chromatography (100% Pentane or Hexanes).

    • Note: Alkyl iodides can be light-sensitive. Store in amber vials with copper wire (stabilizer) at

      
      .
      
Part B: Asymmetric Alkylation (Ni(II)-BPB Method)

Rationale: The Ni(II) complex of glycine Schiff base with (S)-BPB (N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) serves as a thermodynamic trap. The bulky tert-butyl group of the electrophile directs the alkylation to the Re-face of the enolate, ensuring (S)-configuration at the new stereocenter.

Materials:

  • Ni(II)-(S)-BPB-Gly Complex (1.0 equiv) [Commercially available or synthesized from Glycine + (S)-BPB +

    
    ]
    
  • 1-Iodo-4,4-dimethylpentane (1.2 equiv)

  • Powdered KOH (5.0 equiv) or NaOH

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: In a flask flushed with Nitrogen, dissolve the red Ni(II)-Gly complex in DMF (

    
     per gram of complex).
    
  • Base Addition: Add powdered KOH. The mixture may darken slightly.

  • Alkylation: Add the alkyl iodide from Part A in one portion.

  • Reaction: Stir vigorously at RT.

    • Visual Check: The reaction typically maintains a red/orange color. If the color fades to green/blue, the complex is decomposing (check moisture).

    • Time: Due to the steric bulk of the "neopentyl-like" tail, this reaction is slower than standard benzylations. Allow 12–24 hours.

  • Quench: Pour the reaction mixture into ice-cold water (

    
     reaction volume). The alkylated product should precipitate as a red solid.
    
  • Filtration: Filter the solid. If an oil forms, extract with DCM.

  • Diastereomeric Enrichment: The crude product is a mixture of (S,S) and (S,R) diastereomers.

    • Crucial Step: Recrystallize from Acetone/Water or hot Ethanol. The desired (S)-amino acid precursor (S,S-complex) usually crystallizes preferentially.

    • Target:

      
       dr (determined by chiral HPLC or H-NMR).
      
Part C: Hydrolysis and Recovery

Protocol:

  • Hydrolysis: Dissolve the purified red complex in MeOH. Add

    
     HCl (1:1 v/v).
    
  • Disassembly: Heat to reflux (

    
    ) for 1 hour. The red color will disappear, turning the solution green (liberated 
    
    
    
    ) or colorless if Ni precipitates.
  • Ligand Recovery: The chiral ligand (BPB) is hydrophobic. Adjust pH to ~9 with

    
     and extract the ligand with Chloroform. The amino acid remains in the aqueous phase.
    
  • Amino Acid Isolation: Load the aqueous phase onto a Dowex 50W (H+ form) ion-exchange column.

    • Wash with water (removes salts/Ni).

    • Elute AA with

      
      
      
      
      
      .
  • Final Product: Lyophilize the eluate to obtain (S)-2-amino-6,6-dimethylheptanoic acid as a white powder.

Mechanism & Stereochemical Control

The following diagram illustrates the catalytic cycle (stoichiometric in this variation) and the origin of stereoselectivity.

Mechanism Figure 2: Stereochemical Control in Ni(II)-BPB Alkylation Complex Ni(II)-(S)-BPB-Gly (Planar, Red) Enolate Chiral Enolate (Ni-coordinated) Complex->Enolate KOH (Deprotonation) Transition Steric Screening (t-Butyl blocks Si-face) Enolate->Transition + R-I (Electrophile) Product Alkylated Complex (S,S)-Configuration Transition->Product Kinetic/Thermodynamic Selection

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step A) Formation of elimination product (alkene)Ensure temperature is strictly

during

addition. Use primary alcohol specific conditions (

). Avoid heating above

.
Complex Decomposition Moisture in DMF or BaseUse anhydrous DMF (SureSeal™). Flame dry glassware. Ni(II) complexes are sensitive to prolonged exposure to water/base mixtures without electrophile.
Poor Diastereoselectivity Incomplete thermodynamic equilibrationThe reaction is under thermodynamic control. If dr is low, stir longer (up to 48h) or recrystallize the product twice.
Oily Product (Step B) Lipophilicity of the side chainThe 4,4-dimethylpentyl chain is very greasy. If the product oils out in water, extract with DCM, dry, and perform precipitation from minimal Acetone by adding Hexane.

References

  • Soloshonok, V. A., et al. (2003). "Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids." Journal of Organic Chemistry. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). "1-Bromo-4,4-dimethylpentane and 1-Iodo-4,4-dimethylpentane in Synthesis." BenchChem Application Notes. Link

  • Sigma-Aldrich. "2-Amino-6,6-dimethylheptanoic acid Product Page." Merck/MilliporeSigma. Link

  • Master Organic Chemistry. (2015). "Making Alkyl Halides From Alcohols." Master Organic Chemistry Guides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in cyclization reactions with (S)-2-Amino-4,4-dimethylpentan-1-ol HCl

Topic: Improving yield in cyclization reactions with (S)-2-Amino-4,4-dimethylpentan-1-ol HCl CAS: 112245-13-3 (HCl Salt) | 112245-13-3 (Free Base) Common Name: (S)-tert-Leucinol Hydrochloride Core Directive: The "Steric...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in cyclization reactions with (S)-2-Amino-4,4-dimethylpentan-1-ol HCl CAS: 112245-13-3 (HCl Salt) | 112245-13-3 (Free Base) Common Name: (S)-tert-Leucinol Hydrochloride

Core Directive: The "Steric Wall" Challenge

As a researcher working with (S)-tert-Leucinol, you are likely utilizing it for its defining feature: the massive tert-butyl group. This group provides exceptional stereochemical control in asymmetric synthesis (e.g., Evans auxiliaries, BOX ligands). However, this same bulk creates a "Steric Wall" that hinders the very cyclization reactions required to synthesize these tools.

Standard protocols for less hindered amino alcohols (like Phenylglycinol or Valinol) often fail with tert-Leucinol, resulting in:

  • Incomplete Cyclization: Stalling at the intermediate amide or carbamate.

  • Oligomerization: Intermolecular reaction competing with slow intramolecular ring closure.

  • Salt Clumping: The HCl salt is hygroscopic and poorly soluble in standard cyclization solvents (DCM, THF).

This guide provides engineered workflows to overcome these specific barriers.

Module 1: Pre-Reaction Preparation (The Foundation)

The Issue: The HCl salt of (S)-tert-Leucinol is acidic and insoluble in the anhydrous organic solvents (DCM, Toluene) typically used for cyclization. Using the salt directly with an in situ base (like TEA) often leads to the formation of triethylamine hydrochloride precipitates that coat the reagent, trapping it and stalling the reaction.

The Solution: Always convert to the free base before the critical cyclization step unless the protocol is explicitly biphasic.

Protocol: High-Efficiency Free-Basing
  • Dissolution: Dissolve (S)-tert-Leucinol HCl (1 equiv) in minimal distilled water (approx. 2 mL per gram).

  • Basification: Slowly add 4M NaOH (1.1 equiv) at 0°C. The solution will become cloudy as the free amine separates.

  • Extraction: Extract immediately with MTBE (Methyl tert-butyl ether) or DCM (3 x solvent volume). Note: MTBE is preferred to minimize emulsion formation.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Magnesium sulfate can physically trap the viscous amino alcohol).

  • Concentration: Evaporate solvent under reduced pressure.

    • Checkpoint: The free base is a viscous, colorless liquid/low-melting solid. If it looks yellow, oxidation has occurred (purify via distillation).

Module 2: Oxazoline Synthesis (Ligand Formation)

Context: Synthesizing chiral ligands (e.g., BOX ligands) by reacting tert-Leucinol with a nitrile or carboxylic acid.

The Failure Mode: The standard "Acid + Amino Alcohol + Coupling Agent" route often stalls at the N-(2-hydroxyethyl)amide intermediate because the bulky tert-butyl group prevents the hydroxyl oxygen from rotating into position to attack the carbonyl.

The "Inverse Addition" Protocol (SOCl₂ Method)

Best for: High yields, scalable synthesis, avoiding racemization.

This method avoids the side reaction where the free amine attacks the activated alcohol of another molecule (dimerization).

Reagents: Thionyl Chloride (SOCl₂), DCM or DME.[1]

  • Activation: Charge a flask with SOCl₂ (1.2 equiv) and solvent (DCM). Cool to 0°C.[2]

  • Inverse Addition (Critical): Add the (S)-tert-Leucinol free base (dissolved in DCM) dropwise to the SOCl₂.

    • Why? This ensures the amine is instantly protonated/protected by the excess SOCl₂, preventing it from acting as a nucleophile against the forming alkyl chloride.

  • Reflux: Heat to reflux (approx. 40°C for DCM) for 2-3 hours.

    • Mechanism:[3][4] The alcohol converts to an alkyl chloride (or chlorosulfite), which is a better leaving group than the hydroxyl.

  • Cyclization: Cool to 0°C. Add aqueous NaOH (4 equiv) vigorously.

    • Result: The amide nitrogen attacks the alkyl chloride, closing the ring.

Visualization: The Inverse Addition Pathway

OxazolineSynthesis cluster_warning Standard Direct Addition Failure Start (S)-tert-Leucinol (Free Base) SOCl2 SOCl2 Pool (Excess) Start->SOCl2 Inverse Addition (Dropwise) Fail Dimerization/ Oligomers Start->Fail Direct Mixing Inter1 Intermediate: Chloro-Amine Salt SOCl2->Inter1 Chlorination Amide Reaction with Carboxylic Acid/Nitrile Inter1->Amide Coupling Cyclization Base Induced Cyclization (NaOH) Amide->Cyclization Ring Closure Product tert-Butyl Oxazoline Cyclization->Product Final Yield >85%

Caption: Figure 1. The "Inverse Addition" strategy prevents intermolecular side reactions by keeping the amine concentration low relative to the activating agent.

Module 3: Oxazolidinone Synthesis (Evans Auxiliary)

Context: Reacting (S)-tert-Leucinol with a carbonyl source (Phosgene, Triphosgene, CDI) to form the cyclic carbamate.

The Failure Mode: "Gelation." The reaction mixture turns into a thick gel or precipitate, trapping the starting material. This is caused by the insoluble intermediate salt formed between the amino alcohol and the leaving group (imidazole or chloride).

Troubleshooting Guide
ReagentProsConsOptimization Tip
CDI (Carbonyldiimidazole) Safer solid handling.Slower. Imidazole byproduct can catalyze racemization.Use THF/Toluene mix. Add CDI slowly to the amino alcohol at 0°C. Do not heat above 60°C.
Triphosgene Highly reactive.Dangerous. Generates HCl.Requires a scavenger. Use DIPEA (Diisopropylethylamine) as a base. Add Triphosgene to the amine/base mixture at -78°C to control exotherm.
Diethyl Carbonate Green/Cheap.Requires high heat (100°C+).Avoid. The high temperature required often causes racemization of the tert-leucinol backbone.
Recommended Protocol: The CDI Step-Wise Method
  • Suspend (S)-tert-Leucinol (Free Base) in dry THF.

  • Add CDI (1.1 equiv) portion-wise at 0°C. Stir for 1 hour.

  • Check: Ensure the intermediate N-acyl imidazole is formed (TLC/LCMS).

  • Cyclize: Add a catalytic amount of NaH (0.1 equiv) or DBU. Heat to reflux for 1 hour.

    • Why? The bulky t-butyl group makes the oxygen nucleophile sluggish. The strong base deprotonates the hydroxyl, forcing the intramolecular attack.

FAQ: Troubleshooting Specific Symptoms

Q1: My yield is low (<40%) and I see a large peak in LCMS corresponding to the uncyclized amide.

  • Cause: Steric hindrance is preventing the hydroxyl group from attacking the carbonyl.

  • Fix: Switch to a Dehydrative Cyclization agent like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents activate the oxygen into a highly reactive leaving group (fluoride/sulfinate), driving the cyclization even against steric resistance.

    • Caution: These reagents cause inversion of configuration at the hydroxyl carbon. However, since tert-Leucinol's hydroxyl carbon is achiral (CH₂), this does not affect the stereocenter at the amine position.

Q2: The product has lower optical rotation than expected (Racemization).

  • Cause: You likely used high heat (>80°C) or a strong base for an extended period. This promotes the formation of an oxazolone (azlactone) intermediate, which is prone to enolization and racemization.

  • Fix:

    • Keep reaction temperature below 60°C.

    • Use the SOCl₂ method (acidic conditions prevent oxazolone formation).

    • Verify the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Q3: The HCl salt won't dissolve in DCM.

  • Cause: Ionic lattice energy is too high for non-polar solvents.

  • Fix: Do not attempt to react the heterogeneous slurry. Refer to Module 1 to free-base the compound first. Alternatively, use a biphasic system (DCM/Water) with an inorganic base (K₂CO₃) and a phase transfer catalyst (TBAB), though this is generally slower.

References

  • Xu, F., et al. (2008).[1] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." The Journal of Organic Chemistry. (Describes the "Inverse Addition" protocol for high yields).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. (Foundational text for oxazolidinone synthesis using amino alcohols).

  • Ager, D. J., et al. (1996). "Methods for the Synthesis of Oxazolines." Chemical Reviews. (Comprehensive review of cyclization reagents including DAST and SOCl2).

  • BenchChem Technical Support. (2025). "Application Notes: Cyclization of β-Amino Alcohols." (General protocols for handling steric hindrance in amino alcohols).

Sources

Optimization

Minimizing racemization during the reaction of (S)-2-Amino-4,4-dimethylpentan-1-ol

Welcome to the technical support center for (S)-2-Amino-4,4-dimethylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-2-Amino-4,4-dimethylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic workflows. The bulky tert-butyl group in (S)-2-Amino-4,4-dimethylpentan-1-ol offers significant steric influence, which is highly advantageous for inducing asymmetry, but can also present unique challenges.[1] This resource will help you navigate those challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (S)-2-Amino-4,4-dimethylpentan-1-ol?

A1: (S)-2-Amino-4,4-dimethylpentan-1-ol, a derivative of (S)-tert-leucinol, is a versatile chiral building block primarily used in asymmetric synthesis. Its most common applications are as a precursor for chiral auxiliaries, such as Evans-type oxazolidinones, and for the synthesis of chiral ligands for metal-catalyzed reactions.[1] The sterically demanding tert-butyl group provides excellent facial shielding, leading to high levels of stereocontrol in reactions like asymmetric alkylations and aldol additions.[1]

Q2: What are the main causes of racemization when working with (S)-2-Amino-4,4-dimethylpentan-1-ol?

A2: Racemization, the formation of an equimolar mixture of enantiomers from a single pure enantiomer, can occur at the chiral center (C2). The primary mechanisms are:

  • Oxazolone Formation: In reactions involving activation of a carboxylic acid for coupling with the amino group (N-acylation), an oxazolone intermediate can form. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[2]

  • Direct Enolization/Proton Abstraction: Strong bases can directly abstract the proton at the chiral center, especially if adjacent to a carbonyl group (which is not present in the starting material but can be in derivatives).[2]

  • Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization pathways.

  • Inappropriate Base: Strong, non-sterically hindered bases can promote racemization through the mechanisms mentioned above.[2]

Q3: Which amino acids are most susceptible to racemization?

A3: While our focus is on an amino alcohol, it's useful to know from peptide synthesis that certain amino acids like histidine and cysteine are particularly prone to racemization. This knowledge is transferable as the underlying chemical principles are similar.

Q4: How can I tell if my sample has racemized?

A4: You will need to use a chiral analytical technique to determine the enantiomeric excess (ee) of your sample. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying enantiomers. You will need a chiral stationary phase (CSP).

  • NMR Spectroscopy with a Chiral Derivatizing Agent: Reacting your amino alcohol with a chiral agent like Mosher's acid chloride creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR, allowing for quantification of the original enantiomers.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee) in the product after N-acylation 1. Base-induced racemization: The base used is too strong or not sterically hindered (e.g., triethylamine, DIEA). 2. High reaction temperature: Accelerates racemization. 3. Prolonged reaction time: Increases the time the activated intermediate is exposed to racemizing conditions.1. Switch to a weaker or more sterically hindered base like 2,4,6-trimethylpyridine (collidine).[2] 2. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Minimize reaction time. For couplings, use a more efficient coupling reagent like COMU and keep pre-activation times to a minimum (1-2 minutes).[2]
Formation of an oxazolidinone byproduct during a reaction intended to modify the hydroxyl group The amino group is not protected, and intramolecular cyclization is occurring, especially under acidic or strongly activating conditions.Protect the amino group before attempting to react the hydroxyl group. A Boc (tert-butoxycarbonyl) group is a common choice as it can be installed under non-racemizing conditions and is stable to many reaction conditions.
Difficulty in achieving complete reaction (e.g., N-acylation or protection) The bulky tert-butyl group is sterically hindering the approach of the reagent to the amino or hydroxyl group.1. Increase the equivalents of the reagent. 2. Use a more reactive reagent (e.g., an acid chloride instead of a carboxylic acid with a coupling agent). 3. Increase the reaction temperature cautiously, while monitoring the enantiomeric excess. 4. Choose a less sterically demanding protecting group or acylating agent if possible.
Inconsistent results between batches 1. Moisture: Water can interfere with many reactions, especially those involving organometallics or highly reactive intermediates. 2. Reagent quality: Degradation of reagents (e.g., coupling agents, bases) can lead to inconsistent outcomes.1. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[4] 2. Use fresh, high-purity reagents. Store sensitive reagents appropriately.
Visualizing Racemization Pathways

Caption: The two primary pathways for racemization during peptide synthesis: through an oxazolone intermediate and via direct enolization.[5]

Key Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Amino-4,4-dimethylpentan-1-ol

This protocol describes a standard procedure for protecting the amino group, which is often a necessary first step to prevent side reactions and potential racemization in subsequent steps.

Materials:

  • (S)-2-Amino-4,4-dimethylpentan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-Amino-4,4-dimethylpentan-1-ol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: Formation of a Chiral Oxazolidinone Auxiliary

This protocol outlines the synthesis of an Evans-type chiral auxiliary, a common application for this amino alcohol.

G Workflow: Oxazolidinone Formation start (S)-2-Amino-4,4-dimethylpentan-1-ol step1 React with Phosgene Equivalent (e.g., triphosgene, diethyl carbonate) + Base (e.g., NaH, K2CO3) start->step1 step2 Heat under inert atmosphere step1->step2 step3 Workup and Purification (e.g., extraction, chromatography) step2->step3 end Chiral Oxazolidinone Auxiliary step3->end

Caption: General workflow for the synthesis of a chiral oxazolidinone from an amino alcohol.

Materials:

  • (S)-2-Amino-4,4-dimethylpentan-1-ol

  • Diethyl carbonate or triphosgene

  • Potassium carbonate (K₂CO₃) or Sodium Methoxide

  • Anhydrous solvent (e.g., Toluene)

  • Standard inert atmosphere glassware

Procedure:

  • To a solution of (S)-2-Amino-4,4-dimethylpentan-1-ol (1.0 eq) in anhydrous toluene, add diethyl carbonate (2.0 eq) and a catalytic amount of potassium carbonate.[6]

  • Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazolidinone.

Note: The use of phosgene or its equivalents requires extreme caution and should be performed in a well-ventilated fume hood with appropriate safety measures.

Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of (S)-2-Amino-4,4-dimethylpentan-1-ol or its derivatives.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® series, or Pirkle-type column)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Racemic standard of 2-Amino-4,4-dimethylpentan-1-ol (for method development)

Procedure:

  • Column Selection: Start with a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H) as they are effective for a wide range of compounds.

  • Mobile Phase Screening:

    • Begin with a normal-phase eluent, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, screen different alcohol modifiers (e.g., ethanol) and vary the ratio of hexane to alcohol (e.g., 95:5, 80:20).

    • For basic compounds like amino alcohols, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

  • Optimization:

    • Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to optimize resolution and analysis time.

    • Vary the column temperature. Lower temperatures often increase chiral selectivity.[7]

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

    • Inject your sample under the optimized conditions.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Protocol 4: Mosher's Acid Analysis for Absolute Configuration and ee Determination

This NMR-based method is an excellent alternative or complement to chiral HPLC.

Materials:

  • Chiral sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a dry NMR tube, dissolve ~2.5 mg of your chiral amino alcohol sample in 0.5 mL of anhydrous CDCl₃.

    • Add a small drop of anhydrous pyridine.

    • Add a slight molar excess (~1.2 eq) of (R)-Mosher's acid chloride.

    • Cap the tube and mix gently. The reaction is usually rapid.

  • Preparation of (S)-MTPA Ester: In a separate dry NMR tube, repeat the procedure using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR and/or ¹⁹F NMR spectra for both samples.

    • For ee determination: In one of the spectra, identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of your starting material.[3]

    • For absolute configuration: Compare the ¹H NMR spectra of the (R)- and (S)-MTPA esters. By analyzing the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester, you can assign the absolute configuration based on the established Mosher's model.

G Mosher's Acid Analysis Workflow cluster_1 Results start Chiral Amino Alcohol (R/S Mixture) react_R React with (R)-Mosher's Acid Chloride start->react_R react_S React with (S)-Mosher's Acid Chloride diastereomers Mixture of Diastereomers react_R->diastereomers nmr Acquire 1H or 19F NMR Spectrum diastereomers->nmr analysis Analyze Chemical Shifts and Integrals nmr->analysis ee_result Enantiomeric Excess (ee) analysis->ee_result config_result Absolute Configuration analysis->config_result

Caption: Experimental workflow for determining enantiomeric excess and absolute configuration using Mosher's acid analysis.[3]

References

  • Shimizu, T., Nakashima, Y., Watanabe, I., Hirabayashi, K., & Kamigata, N. (2002). Optical resolution and racemization of areneseleninic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2151-2155. [Link]

  • PubMed. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Kołodziejczyk, A. M., & O'Hagan, D. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4495-4558.
  • Sci-Hub. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]

  • ResearchGate. NMR analysis of a chiral amine through derivatization with Mosher acid. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • CCS Chemistry. Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. [Link]

  • Wikipedia. 2-Oxazolidinone. [Link]

  • Chemistry LibreTexts. 19.11: Racemization. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Pubs.acs.org. Racemization Barriers of Helicenes: A Computational Study1. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Wikipedia. Racemization. [Link]

  • YouTube. How I Used Mosher Esters in my PhD. [Link]

  • ACS Publications. Amino Acid-Protecting Groups. [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • PubMed. Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • National Institutes of Health. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • National Institutes of Health. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V). [Link]

  • Arkat USA. N-Acylation in combinatorial chemistry. [Link]

  • Taylor & Francis. Oxazolidine – Knowledge and References. [Link]

  • ResearchGate. Reaction conditions in the synthesis of oxazolidin-2-ones. [Link]

  • PubMed. Multi-step biocatalytic strategies for chiral amino alcohol synthesis. [Link]

  • Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

Sources

Troubleshooting

Purification methods for removing unreacted (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

This guide functions as a specialized Technical Support Center for researchers dealing with the purification of (S)-2-Amino-4,4-dimethylpentan-1-ol (commonly known as (S)-tert-Leucinol ) and its hydrochloride salt. Ticke...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers dealing with the purification of (S)-2-Amino-4,4-dimethylpentan-1-ol (commonly known as (S)-tert-Leucinol ) and its hydrochloride salt.

Ticket ID: PUR-TL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

The Challenge: (S)-tert-Leucinol is a bulky, amphiphilic amino alcohol. Its dual nature—a lipophilic tert-butyl tail and a polar amino-alcohol head—makes it notoriously difficult to remove via standard aqueous workups. It often "tails" on silica gel and forms persistent emulsions during extraction.

Compound Vital Statistics:

Property Data Implication for Purification
Common Name (S)-tert-Leucinol Used in chiral auxiliary synthesis.[1]
MW 117.19 (Free Base) / 153.65 (HCl) Low MW makes it hard to separate by size exclusion.
pKa (Conj. Acid) ~9.5 - 10.2 Highly basic. Protonates readily in weak acid.
LogP ~1.16 Amphiphilic. Soluble in both organic and aqueous phases.

| Solubility | Alcohols, DMSO, DCM (Mod.), Water (High) | Hard to precipitate; partitions into water only at low pH. |

Decision Matrix: Select Your Protocol

Use this logic flow to determine the safest purification route for your specific reaction mixture.

Purification_Decision_Tree Start Start: Crude Reaction Mixture (Contains Unreacted (S)-tert-Leucinol) Is_Prod_Basic Is your Target Product Basic? Start->Is_Prod_Basic Acid_Wash Protocol A: Acidic Extraction (The Workhorse) Is_Prod_Basic->Acid_Wash No (Neutral/Acidic Product) Scavenger Protocol B: Electrophilic Scavenger Resin (High Precision / Small Scale) Is_Prod_Basic->Scavenger Yes (Basic Product) Chromatography Protocol C: Modified Chromatography (Difficult Separations) Acid_Wash->Chromatography Fails (Emulsion/Purity Issues) Scavenger->Chromatography Fails (Steric Hindrance)

Figure 1: Purification Decision Matrix. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate protocols.

Protocol A: Acidic Extraction (Liquid-Liquid Extraction)

Best For: Neutral or acidic target products (e.g., Amides, Esters) stable to mild acid. Mechanism: Exploits the basicity of the amino group (pKa ~10) to protonate the impurity, forcing it into the aqueous phase.

Step-by-Step Methodology
  • Solvent Selection: Dissolve your crude mixture in Ethyl Acetate (EtOAc) or MTBE .

    • Expert Tip: Avoid Dichloromethane (DCM) if possible.[2] DCM's density often leads to "rag layers" (emulsions) with amino alcohols.

  • The Acid Wash:

    • Standard: Wash the organic layer 3x with 10% Citric Acid (aq) .

    • Why Citric Acid? It buffers around pH 3-4. This is low enough to fully protonate the tert-leucinol (converting it to the water-soluble ammonium salt) but mild enough to preserve acid-sensitive groups (like Boc or acetals) that might survive 1M HCl.

  • The "Salting Out" (Crucial Step):

    • If the impurity persists, the protonated salt may be forming an "ion pair" that is soluble in the organic layer.

    • Fix: Add Saturated NaCl (Brine) into the Citric Acid solution during the wash. The high ionic strength forces the organic ammonium salt out of the organic layer and into the aqueous phase.

  • Final Polish: Wash with Saturated NaHCO₃ (to remove residual acid) -> Brine -> Dry over Na₂SO₄.

Troubleshooting Protocol A

Q: I have a massive emulsion that won't separate. A: Amino alcohols act as surfactants.

  • Fix 1: Add a small amount of Methanol (MeOH) to the mixture.

  • Fix 2: Filter the entire biphasic mixture through a pad of Celite. This breaks the surface tension of the particulate matter stabilizing the emulsion.

Protocol B: Scavenger Resins (Solid Phase Extraction)

Best For: Basic target products (where acid wash would remove your product too) or high-throughput parallel synthesis. Mechanism: Uses a polymer-supported electrophile (Isocyanate or Aldehyde) to covalently bind the unreacted nucleophilic amine (tert-leucinol).

Recommended Resins
Resin TypeFunctionalityMechanismReactivity Speed
PS-Isocyanate Isocyanate (-N=C=O)Forms Urea linkageFast (30-60 min)
PS-Benzaldehyde Aldehyde (-CHO)Forms Imine (Schiff base)Medium (Requires acid cat.)
PS-TsCl Sulfonyl ChlorideForms SulfonamideFast
Workflow (PS-Isocyanate)
  • Stoichiometry: Calculate the excess (S)-tert-leucinol (moles). Use 3.0 equivalents of PS-Isocyanate resin relative to the impurity.

  • Solvent: Dissolve crude in DCM or THF (Resins swell best in these).

  • Incubation: Add resin and stir gently (orbital shaker preferred) at Room Temperature for 2-4 hours .

    • Monitoring: Check TLC.[2] The spot for (S)-tert-leucinol should disappear.

  • Filtration: Filter off the solid resin. The impurity is now chemically bound to the beads.

  • Rinse: Wash beads with DCM to recover any physically adsorbed product.

Scavenger_Mechanism Impurity (S)-tert-Leucinol (Solution) Complex Resin-Urea-Impurity (Trapped Solid) Impurity->Complex Covalent Bonding Resin PS-Isocyanate Resin (Solid Bead) Resin->Complex Product Purified Product (Solution) Complex->Product Filtration

Figure 2: Scavenger Resin Mechanism. The impurity is covalently locked onto the solid phase, allowing the product to pass through filtration.

Protocol C: Chromatographic Purification

Best For: When LLE and Resins fail, or for final high-purity isolation. The Problem: Amines interact with the acidic silanols on silica gel, causing severe peak tailing.

Method 1: The "Amine Modifier" (Normal Phase)
  • Stationary Phase: Standard Silica Gel.

  • Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Why: The TEA/NH₄OH saturates the acidic sites on the silica, allowing the (S)-tert-leucinol to elute as a sharp band rather than a streak.

Method 2: Reverse Phase (C18)
  • Condition: High pH Buffer.

  • Mobile Phase: Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.

    • Why: At pH 10, the amine is deprotonated (neutral) and interacts predictably with the C18 chain.

    • Warning: Ensure your silica column is "Hybrid" or designed for high pH (e.g., Waters XBridge, Phenomenex Gemini), or the silica will dissolve.

Frequently Asked Questions (FAQs)

Q: The (S)-tert-leucinol hydrochloride is a solid.[3] Can I just filter it out? A: Only if you are working in a non-polar solvent like Toluene or Hexanes where the salt is insoluble. However, if your reaction used a base (like DIEA or TEA), you likely generated the free base of tert-leucinol, which is soluble in organic solvents. You must treat it as a free amine for removal.

Q: I see a "Ghost Peak" in my HPLC that matches the impurity, but I did an acid wash. A: This is likely due to Ion Pairing . If you used TFA in your HPLC mobile phase, the tert-leucinol (which might still be present in trace amounts) forms a very hydrophobic ion pair with TFA, shifting its retention time and making it look like a new impurity. Switch to a Formic Acid or Ammonium Acetate buffer to confirm.

Q: Can I remove it by distillation? A: The free base boils at ~218°C. This is too high for most delicate pharmaceutical intermediates. Distillation is generally not recommended unless your product is very stable and has a significantly different boiling point.

References

  • Marsh, A., et al. (1997). "High-throughput solid-phase synthesis using polymer-supported reagents." Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024). "(S)-(-)-2-Amino-4,4-dimethyl-1-pentanol hydrochloride Product Sheet."

  • BenchChem. (2025).[4] "Technical Support Center: Managing Impurities in Amino Alcohol Preparations."

  • Organic Process Research & Development. (2007). "Strategies for the Removal of Amines from Reaction Mixtures."

Sources

Optimization

Technical Support Center: Optimizing Temperature in Bulky Amino Alcohol Substitutions

Bulky amino alcohols (e.g., valinol, tert-leucinol, and complex API intermediates) present unique challenges in substitution reactions due to severe steric hindrance. In these systems, temperature optimization is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Bulky amino alcohols (e.g., valinol, tert-leucinol, and complex API intermediates) present unique challenges in substitution reactions due to severe steric hindrance. In these systems, temperature optimization is not merely a tool for accelerating reaction rates; it is the primary thermodynamic and kinetic lever for controlling chemoselectivity (N- vs. O-alkylation), overcoming massive activation energy (


) barriers, and suppressing entropically favored side reactions like epimerization or intramolecular cyclization.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to help you master these complex transformations.

Decision Matrix: Temperature & Chemoselectivity Workflow

TempOpt Start Bulky Amino Alcohol Substitution Target Target Selectivity? Start->Target N_Alk N-Alkylation / SNAr Target->N_Alk Amine Nucleophile O_Alk O-Alkylation / Etherification Target->O_Alk Alkoxide Nucleophile HighTemp High Temp (150°C) Microwave + DBU N_Alk->HighTemp Overcome Steric Hindrance LowTemp Low Temp (0°C to RT) Strong Base (KHMDS) O_Alk->LowTemp Kinetic Control SideRxn Check for Pyrrolidine Formation / Epimerization HighTemp->SideRxn LowTemp->SideRxn

Workflow for optimizing temperature and chemoselectivity in bulky amino alcohol substitutions.

Troubleshooting & FAQs: Causality and Solutions

Q1: How do I overcome the activation energy barrier for N-alkylation of sterically hindered amino alcohols without causing thermal decomposition? Causality: Bulky substituents create a severe steric clash in the transition state of nucleophilic aromatic substitutions (SNAr), significantly raising the activation energy (


). Conventional convective heating often requires prolonged reaction times, which exposes the substrate to thermal degradation.
Solution:  Transition to microwave-assisted SNAr. Heating the reaction at 150 °C for 50 minutes under microwave irradiation provides rapid, volumetric heating that kinetically outcompetes decomposition pathways. Furthermore, utilizing a catalytic amount of DBU (10 mol%) neutralizes acidic byproducts without competing as a nucleophile, increasing yields to 95% and ensuring run-to-run reproducibility[1].

Q2: I am targeting O-arylation, but I keep observing competitive N-arylation. How can temperature control chemoselectivity? Causality: The primary or secondary amine is intrinsically more nucleophilic than the hydroxyl group, representing the thermodynamic preference of the system. To achieve O-arylation, you must shift the reaction to strict kinetic control. Solution: Deprotonate the hydroxyl group using a strong, sterically hindered base (e.g., KHMDS) at 0 °C. The resulting alkoxide is highly reactive. By maintaining the temperature strictly between 0 °C and room temperature, the alkoxide rapidly undergoes SNAr with fluoroaromatics, while the low thermal energy completely suppresses the higher-


 N-arylation pathway[2].

Q3: When scaling up my high-temperature substitution, I observe significant intramolecular cyclization (e.g., pyrrolidine formation). How do I suppress this? Causality: At elevated temperatures (>100 °C), the newly formed secondary amine intermediate possesses enough thermal energy to undergo a second, intramolecular substitution if an electrophilic site is present (e.g., in 1,4-diols). This cyclization is highly entropically favored. Solution: Lower the reaction temperature to ≤75 °C and utilize a transition-metal catalyst (e.g., Ir(III) NHC complexes). The catalyst lowers the activation energy of the desired intermolecular amination, allowing it to proceed under mild, base-free conditions that effectively freeze out the intramolecular cyclization pathway[3].

Q4: What is the effect of temperature on the regioselectivity of solvent-free ring-opening substitutions? Causality: In solvent-free systems utilizing solid acid/base catalysts (like zeolites), temperature dictates both the reaction rate and the desorption rate of the product from the catalyst pores. Solution: For the reaction of aniline with propylene carbonate, an optimal temperature of 150 °C ensures >95% regioselectivity for the mono-N-alkylated product. Exceeding this temperature (e.g., 180 °C) increases overall conversion but significantly degrades regioselectivity due to the thermal activation of secondary substitution sites[4].

Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr for N-Alkylation[1]

Application: Overcoming extreme steric hindrance in N-arylation.

  • Reagent Assembly: Combine the electrophile (1.0 equiv) and the bulky amino alcohol (5.0 equiv) in a microwave-safe vial.

    • Causality: A large excess of the amino alcohol drives the equilibrium forward and compensates for the low collision frequency caused by steric bulk.

  • Base Addition: Add DBU (10 mol%).

    • Causality: DBU acts as a non-nucleophilic proton scavenger, preventing the hydrofluoride byproduct from protonating the amine and destroying its nucleophilicity.

  • Solvent: Dissolve the mixture in anhydrous DMF to stabilize the polar transition state.

  • Microwave Irradiation: Heat at 150 °C for 50 minutes.

    • Self-Validation Checkpoint: Monitor the real-time pressure curve on the microwave synthesizer. A stable pressure plateau validates successful steady-state heating; a sudden spike indicates solvent degradation or thermal runaway, requiring an immediate abort.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc.

Protocol B: Low-Temperature O-Arylation via SNAr[2]

Application: Achieving exclusive O-arylation in the presence of an unprotected amine.

  • Alkoxide Formation: Dissolve the amino alcohol (1.1 equiv) in anhydrous DMF under argon. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Dropwise add KHMDS (1.1 equiv) over 10 minutes. Stir at 0 °C for 30 minutes.

    • Causality: KHMDS is highly sterically hindered, ensuring selective deprotonation of the hydroxyl proton without acting as a competing nucleophile.

  • Electrophile Addition: Slowly add the fluoro(hetero)aryl compound (1.0 equiv) at 0 °C.

  • Controlled Warming: Allow the reaction to slowly warm to room temperature over 16 hours.

    • Self-Validation Checkpoint: Perform TLC analysis (EtOAc/Hexane). The disappearance of the fluoroaryl starting material without the emergence of a highly polar, ninhydrin-active spot validates exclusive O-arylation. If a ninhydrin-active spot appears, N-arylation has occurred, indicating the temperature was raised too rapidly.

  • Quenching: Quench with saturated aqueous NH

    
    Cl to neutralize residual base, followed by standard aqueous extraction.
    

Quantitative Data Summary

The following table summarizes the critical relationship between temperature, catalytic conditions, and resulting chemoselectivity in bulky amino alcohol substitutions.

Reaction ClassSubstratesTemp (°C)Catalyst / BaseYield (%)Key Observation / SelectivitySource
Intermolecular SNArBenzothiaoxazepine + Bulky Amino Alcohol150DBU (10 mol%)95High N-selectivity; highly reproducible[1]
O-Arylation (SNAr)Carbohydrate Alcohol + Fluoroaryl0 to RTKHMDS (1.1 equiv)85Exclusive O-arylation; zero N-arylation[2]
N-AlkylationAniline + Propylene Carbonate150Na-Y Zeolite>95>95% Regioselective mono-N-alkylation[4]
N-AlkylationAniline + Propylene Carbonate180Na-Y ZeoliteN/AHigh conversion; poor regioselectivity[4]
Amination of DiolsChiral 1,4-Diols + Amines≤75Ir(III) Complex (3 mol%)61–75Suppressed pyrrolidine formation[3]

References

  • [1] Title: Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol | Source: nih.gov | URL: 1

  • [4] Title: Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst | Source: scirp.org | URL: 4

  • [3] Title: Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex | Source: nih.gov | URL: 3

  • [2] Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Source: acs.org | URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining Enantiomeric Excess (ee) of (S)-2-Amino-4,4-dimethylpentan-1-ol Derivatives

Introduction In the realms of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realms of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its biological activity, efficacy, and safety. For chiral molecules such as derivatives of (S)-2-Amino-4,4-dimethylpentan-1-ol, which often serve as valuable chiral auxiliaries or building blocks, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical needs.

The fundamental challenge in determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Therefore, a chiral environment must be introduced to differentiate them. Chiral HPLC achieves this through physical separation on a chiral stationary phase, while chiral NMR spectroscopy utilizes chiral solvating or derivatizing agents to induce diastereomeric differences that are observable in the NMR spectrum.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a robust and widely adopted technique for the separation and quantification of enantiomers.[2] Its power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of the analyte can interact differentially, leading to different retention times and, consequently, their separation.[3][4]

The Principle of Chiral Recognition in HPLC

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking.[5] The enantiomer that forms the more stable complex will have a longer retention time, allowing for separation. For amino alcohols like derivatives of (S)-2-Amino-4,4-dimethylpentan-1-ol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type columns are often effective.[6][7]

Experimental Protocol: Direct Enantioseparation by Chiral HPLC

This protocol provides a general framework for the direct separation of (S)-2-Amino-4,4-dimethylpentan-1-ol derivatives. Method optimization will be required for specific derivatives.

Materials:

  • (S)-2-Amino-4,4-dimethylpentan-1-ol derivative sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA) or ethanol

  • Chiral HPLC column (e.g., a polysaccharide-based or Pirkle-type column)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (v/v) hexane:IPA. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector at a suitable wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer (AreaS and AreaR).

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(AreaS - AreaR) / (AreaS + AreaR)| * 100

Visualization of the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Hexane/IPA Mobile Phase Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Enantiomeric Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate Moshers_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Dissolve Chiral Amino Alcohol Reagent_R Add (R)-Mosher's Acid Chloride Sample->Reagent_R Reagent_S Add (S)-Mosher's Acid Chloride Sample->Reagent_S Acquire_R Acquire NMR of (R)-diastereomer Reagent_R->Acquire_R Acquire_S Acquire NMR of (S)-diastereomer Reagent_S->Acquire_S Integrate Integrate Diastereomeric Signals Acquire_R->Integrate Acquire_S->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination using Mosher's acid derivatization and NMR analysis.

Chiral Solvating Agents (CSAs)

CSAs offer a non-covalent approach to chiral recognition in NMR. [8]They form transient, weak diastereomeric complexes with the enantiomers of the analyte through interactions like hydrogen bonding. This results in small but often measurable differences in the chemical shifts of the enantiomers. A key advantage of CSAs is that the sample is not consumed, as no covalent bonds are formed. [9]For amino alcohols, chiral acids or compounds with hydrogen-bonding capabilities can be effective CSAs. [10][11] Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

Materials:

  • (S)-2-Amino-4,4-dimethylpentan-1-ol derivative sample

  • Chiral Solvating Agent (e.g., (R)-BINOL derivative)

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the analyte in the deuterated solvent in an NMR tube.

    • Acquire a reference ¹H NMR spectrum.

    • Add the CSA to the NMR tube (typically in a 1:1 or 2:1 molar ratio to the analyte).

    • Mix thoroughly.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum.

    • Look for splitting of signals that were singlets in the original spectrum, or the appearance of new signals corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Integrate the well-resolved signals for each enantiomer.

    • Calculate the % ee as described previously.

Performance Comparison: HPLC vs. NMR

The choice between HPLC and NMR for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required sensitivity, and available instrumentation. [1]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase. [3] Formation of diastereomers (covalent or non-covalent) leading to distinct NMR signals. [12]
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ). [1] Generally lower sensitivity than HPLC. [1]
Accuracy High, with results showing good agreement with known values. [1][13] High, with absolute errors in ee determinations often within 2.0%. [14][15]
Precision Excellent reproducibility. [1] Good, with results generally in good agreement with HPLC methods. [1]
Sample Prep. Can be minimal for direct injection, but method development to find the right column and mobile phase can be time-consuming. Can be simple (especially with CSAs), often just mixing in an NMR tube. [9]Derivatization with CDAs requires a chemical reaction. [16]
Throughput Can be automated for high-throughput screening. Can be very rapid for a single sample, especially with CSAs.
Cost Chiral columns can be expensive. [4] NMR instrumentation has a high initial cost.
Sample Recovery The sample is typically diluted and may be difficult to recover. Non-destructive with CSAs, allowing for sample recovery. Destructive with CDAs.

| Information | Provides retention time and peak area. | Provides detailed structural information in addition to ee. Can be used to determine absolute configuration (with CDAs). [16]|

Conclusion: A Synergistic Approach

Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess. Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, leading to excellent resolution and accurate quantification. It is often the method of choice for routine quality control in a regulated environment. [17] Chiral NMR offers a rapid and non-destructive (with CSAs) method for determining enantiomeric excess. [1]It requires minimal sample preparation and can be particularly useful for reaction monitoring and high-throughput screening. The ability to also determine absolute configuration with CDAs like Mosher's acid is a significant advantage. [16] For comprehensive and confident characterization of the enantiomeric purity of valuable compounds like (S)-2-Amino-4,4-dimethylpentan-1-ol derivatives, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended. The complementary nature of these techniques provides a high degree of certainty in the analytical results, ensuring the quality and integrity of research and development efforts.

References

  • Pattern-Based Recognition for Determination of Enantiomeric Excess, Using Chiral Auxiliary Induced Chemical Shift Perturbation NMR. Organic Letters. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PMC. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Mosher's acid. Wikipedia. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath. [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]

  • Mosher ester derivatives. Oregon State University. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Request PDF. [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography of Bulky Chiral Amino Alcohol Salts

Topic: X-ray Crystallography Data for Bulky Chiral Amino Alcohol Salts Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of asymmetric synthesis and drug development, bulky chiral amino al...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Bulky Chiral Amino Alcohol Salts Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of asymmetric synthesis and drug development, bulky chiral amino alcohols are indispensable. They serve as chiral auxiliaries, organocatalysts (e.g., Jørgensen-Hayashi catalysts), and resolving agents. However, their performance—specifically their ability to induce enantioselectivity—is governed by their solid-state supramolecular architecture.[1][2]

This guide moves beyond basic chemical properties to analyze the X-ray crystallographic signatures of these compounds. We compare the packing efficiency, hydrogen-bond networks, and structural rigidity of four distinct classes of amino alcohol salts. By understanding these crystallographic drivers, researchers can rationally select the optimal auxiliary for chiral resolution or catalytic framework design.

Structural Classes & Comparative Analysis

We analyze four commercially significant chiral amino alcohols, progressing from flexible acyclic chains to rigid, bulky cyclic systems. The "Salt" form (typically Hydrochloride or Tartrate) is the critical phase for X-ray analysis due to enhanced crystallinity and ordered H-bond networks.

The Hierarchy of Bulk & Rigidity
Compound ClassRepresentative MoleculeSteric FeatureCrystallographic Characteristic
Acyclic, Flexible L-Valinol Isopropyl groupHigh conformational freedom; packing dominated by H-bonds over sterics.[1][2]
Acyclic, Bulky L-tert-Leucinol tert-Butyl groupSteric "gear" effect; tert-butyl group forces specific gauche conformations to relieve strain.[1][2]
Cyclic, Rigid cis-1-Amino-2-indanol Indane ringFused ring system locks the C1-C2 torsion angle; highly ordered "herringbone" packing.[1][2]
Cyclic, Hyper-Bulky (S)-1,1-Diphenylprolinol Diphenyl + PyrrolidineMassive steric wall; often crystallizes with solvent molecules to fill voids created by phenyl rings.[1][2]
Comparative Crystallographic Metrics

The following table synthesizes crystallographic data for the hydrochloride salts of these agents. Note the correlation between Space Group and Z (molecules per unit cell) , which dictates the complexity of the chiral environment.

Table 1: Crystallographic Parameters of Key Amino Alcohol Salts

ParameterL-Valinol HCl (1R,2S)-Ephedrine HCl cis-1-Amino-2-Indanol HCl (S)-1,1-Diphenylprolinol HCl
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁P2₁P2₁2₁2₁P2₁
Z Value 22 or 442
Packing Motif Bilayer sheetsColumnar stacksInterlocked "zipper"Solvent-mediated channels
H-Bond Network 2D Sheet (Cl⁻ bridged)1D Chains3D NetworkDiscrete clusters
Density (

)
~1.15~1.20~1.28~1.22
Resolution Utility Low (Flexible)Medium (Classical)High (Rigid) High (Catalytic)

Technical Insight: The P2₁ space group is ubiquitous for these chiral salts. The lack of mirror planes/inversion centers (required for chirality) forces the molecules to pack in polar axes (typically the b-axis). Cis-1-amino-2-indanol often adopts P2₁2₁2₁, a higher symmetry chiral space group, indicating a more robust and repeatable packing motif, which explains its superior performance as a resolving agent (e.g., for Indinavir intermediates).[1][2]

The Role of Counter-Ions: The "Salt" Effect

The choice of acid to form the salt is not merely for solubility; it acts as a supramolecular glue .

  • Chloride (

    
    ): 
    
    • Role: Acts as a spherical, multi-directional H-bond acceptor.[1][2]

    • Effect: Forms "chloride bridges" between the ammonium (

      
      ) and hydroxyl (
      
      
      
      ) groups of neighboring molecules.
    • Result: Creates 2D sheets (as seen in Valinol HCl). Good for purity, bad for creating chiral cavities.

  • Tartrate / Mandelate (Chiral Counter-ions):

    • Role: Provides a "chiral lattice matching" system.

    • Effect: The "Matched" pair (e.g., L-Amino Alcohol + L-Tartrate) forms a denser, more stable crystal than the "Mismatched" pair.

    • Result: This density difference is the fundamental thermodynamic driver of optical resolution .

Experimental Protocol: Growing X-ray Quality Crystals

Crystallizing bulky chiral salts is notoriously difficult due to their tendency to form oils or gels.[1] The following "Anti-Solvent Diffusion" protocol is the gold standard for these specific substrates.

Protocol: Vapor Diffusion for Bulky Amine Salts

Reagents:

  • Bulky Amino Alcohol (100 mg)

  • Acid (1.05 eq, e.g., 1M HCl in ether or L-Tartaric acid)

  • Solvent A (Good solvent): Methanol or Ethanol (absolute)

  • Solvent B (Anti-solvent): Diethyl Ether or Hexane

Step-by-Step Workflow:

  • Salt Formation: Dissolve the amino alcohol in minimal Solvent A. Add Acid dropwise with stirring.[1] Ensure full protonation (check pH < 4).[1]

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL). Critical: Dust acts as nucleation sites for poor quality polycrystals.[1]

  • The Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5-8 mL of Solvent B.

  • Sealing: Cap the large jar tightly.

  • Equilibration: Store at 4°C in a vibration-free zone.

    • Mechanism:[1][2][3] Solvent B slowly diffuses into Solvent A, gradually increasing supersaturation.

  • Harvesting: After 3-7 days, harvest crystals. Mount immediately in Paratone oil (these salts are often hygroscopic).[1]

Visualization: Decision Logic & Workflow[1]
Figure 1: Chiral Auxiliary Selection Logic

This diagram guides the researcher in selecting the correct amino alcohol based on the target substrate's features.

ChiralSelection Start Target Substrate CheckSize Substrate Size? Start->CheckSize Small Small/Linear CheckSize->Small < 150 Da Large Bulky/Aromatic CheckSize->Large > 150 Da CheckFlex Conformational Flexibility? Rigid Rigid Substrate CheckFlex->Rigid Fused Rings FlexSub Flexible Substrate CheckFlex->FlexSub Rotatable Bonds Valinol Valinol / Phenylglycinol (Low Steric Demand) Small->Valinol Large->CheckFlex Diphenyl Diphenylprolinol (Steric Wall) Rigid->Diphenyl Needs Bulk to Block Face Indanol Cis-Aminoindanol (Rigid Lock) FlexSub->Indanol Needs Rigidity to Order Substrate

Caption: Decision tree for selecting a chiral auxiliary. Rigid substrates require bulky auxiliaries (Diphenylprolinol), while flexible substrates benefit from rigid auxiliaries (Indanol).

Figure 2: Crystallization & X-ray Workflow

The "Vapor Diffusion" technique visualized for laboratory implementation.

CrystalWorkflow Dissolve 1. Dissolve Amino Alcohol (MeOH/EtOH) Acidify 2. Add Acid (HCl/Tartaric) Generate Salt Species Dissolve->Acidify Filter 3. Micro-Filtration (0.22 µm) Remove Nucleation Sites Acidify->Filter Diffusion 4. Vapor Diffusion Setup (Inner: MeOH Soln | Outer: Et2O) Filter->Diffusion Growth 5. Slow Growth (4°C, 3-7 Days) Controlled Supersaturation Diffusion->Growth Analysis 6. X-ray Diffraction (Mo/Cu Source, 100K) Growth->Analysis

Caption: Step-by-step workflow for obtaining single crystals of bulky amino alcohol salts using the vapor diffusion method.

References
  • Gavezzotti, A. (2012).[1] "Proteogenic Amino Acids: Chiral and Racemic Crystal Packings and Stabilities." Journal of Physical Chemistry B. [Link]

  • Betz, R., et al. (2025).[3] "Crystal structure of L-Valine ethyl ester hydrochloride." IUCrData. [Link][3]

  • Kawabata, T., et al. (2024). "Strategies for Accessing cis-1-Amino-2-Indanol." MDPI Molecules. [Link]

  • NIST Chemistry WebBook. "S-(-)-1,1-Diphenylprolinol Data."[1][2] [Link]

  • Organic Syntheses. (2015). "(S)-1,1-Diphenylprolinol Trimethylsilyl Ether." Org.[1][2][4] Synth. 92, 309-319.[1][2] [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride proper disposal procedures

Executive Safety Summary IMMEDIATE ACTION REQUIRED: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride (CAS: 154092-62-3) is a chiral amino alcohol salt used primarily as a pharmaceutical intermediate.[1] While not classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride (CAS: 154092-62-3) is a chiral amino alcohol salt used primarily as a pharmaceutical intermediate.[1] While not classified as a high-hazard explosive or acute toxin, it is a chemical irritant and organic salt that must be segregated from oxidizers and excluded from sanitary sewer systems.[1]

Critical Disposal Directive:

  • Solids: Dispose of as hazardous organic solid waste (Red Bin/Drum).[1]

  • Solutions: Collect in non-halogenated organic waste containers.

  • Prohibition: DO NOT pour down laboratory drains. The compound is toxic to aquatic life and resistant to standard wastewater biodegradation.[1]

Chemical Characterization & Risk Profile

To ensure safe handling, one must understand why specific protocols are enforced. This compound combines a polar ionic head (amine hydrochloride) with a bulky lipophilic tail (neopentyl group).[1]

Physicochemical Properties
PropertyDataOperational Implication
Chemical Formula

Organic salt; generates chloride ions in solution.[1][2]
Molecular Weight 167.68 g/mol Low volatility; dust generation is the primary inhalation risk.[1]
Physical State White to off-white solidHygroscopic; keep containers tightly sealed to prevent clumping.[1]
Solubility Soluble in water, MeOH, DMSOHigh water solubility facilitates aquatic contamination if mishandled.[1]
Acidity (pH) Acidic in aqueous solution (~4-5)Corrosive to mild steel. Do not store solutions in metal containers.[1]
Chirality (S)-EnantiomerBiological activity is stereospecific; treat as potentially bioactive.[1]
Hazard Classification (GHS)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][4]

Segregation & Waste Stream Management

Proper segregation prevents "waste compatibility" incidents—the most common cause of laboratory fires in waste storage areas.[1]

Incompatibility Logic:

  • Strong Oxidizers (Nitric Acid, Permanganates): The hydroxyl (-OH) and amine (-NH3+) groups act as reducing agents.[1] Mixing with oxidizers can generate heat and toxic

    
     fumes.[1]
    
  • Strong Bases (NaOH, KOH): Adding base deprotonates the hydrochloride salt, liberating the free amine.[1] This increases volatility and generates a "fishy" odor, requiring additional ventilation.[1]

  • Cellulose Nitrate: Amino alcohols can degrade nitrocellulose filters, potentially creating unstable byproducts.[1]

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: (S)-2-Amino-4,4-dimethylpentan-1-ol HCl StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder (Expired Reagent, Spills) StateCheck->IsSolid IsLiquid Liquid / Solution (Reaction Mix, Mother Liquor) StateCheck->IsLiquid SolidBin Solid Hazardous Waste Bin (Double Bagged) IsSolid->SolidBin Bag & Tag SolventCheck Major Solvent Component? IsLiquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHalogenated Organics / Aqueous HaloCan Halogenated Waste Carboy (Red Tag) Halogenated->HaloCan NonHaloCan Non-Halogenated Waste Carboy (Clear/Yellow Tag) NonHalogenated->NonHaloCan

Figure 1: Operational decision matrix for segregating amino alcohol waste streams. Note that aqueous solutions are treated as non-halogenated organic waste due to chemical contamination.[1]

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagent, contaminated weighing boats, spill cleanup debris.[1]

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage of fine dust.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (S)-2-Amino-4,4-dimethylpentan-1-ol HCl.[1]

    • Hazards: Irritant.[1][3]

  • Disposal: Deposit into the laboratory's designated Solid Hazardous Waste Drum .

    • Note: Do not use "Sharps" containers or "Biohazard" bags unless the material is also biologically contaminated.[1]

Protocol B: Aqueous & Solvent Solutions

Applicability: Reaction mixtures, HPLC effluent, mother liquors.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize to pH 5–9 using Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).[1]
    • Why? Extremely acidic waste can corrode metal safety cans and is often rejected by waste contractors.[1]

  • Solvent Classification:

    • If dissolved in Water, Methanol, Ethanol, or DMSO: Pour into Non-Halogenated Organic Waste .[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour into Halogenated Organic Waste .[1]

  • Documentation: Record the volume and concentration on the waste container log sheet immediately.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of water or methanol.[1]

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Waste container (Protocol B).[1]

  • Defacing: Cross out the original label and mark "EMPTY."[1]

  • Final Step: Place the bottle in the glass recycling bin or trash, depending on local facility rules for triple-rinsed containers.

Emergency Response (Spills)

"SWIMS" Protocol for Solid Spills:

  • S top the spill: Upright the bottle if safe to do so.[1]

  • W arn others: Notify nearby personnel.[1][3]

  • I solate the area: Mark the zone.[1]

  • M inimize exposure: Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).[1] Wear a N95 dust mask if powder is airborne.[1]

  • S weep/Scoop:

    • Cover the spill with a wet paper towel to prevent dust generation.[1]

    • Scoop material into a bag.[1]

    • Clean the surface with water and soap; verify pH of surface is neutral.[1]

Regulatory Framework

  • US EPA (RCRA): This compound is not P-listed or U-listed.[1] However, it is regulated as a "Characteristic Waste" if mixed with ignitable solvents (D001) or corrosive acids (D002).[1]

  • European Waste Catalogue (EWC): Classify under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • Sanitary Sewer: Strictly Prohibited. The bulky aliphatic tail resists rapid biodegradation, posing risks to aquatic microorganisms.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11182283, (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (S)-2-Amino-4,4-dimethylpentan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride (CAS No. 190977-89-0).

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride (CAS No. 190977-89-0). The following protocols are designed to ensure the safety of laboratory personnel and to provide a framework for operational and disposal plans. The recommendations are grounded in established safety principles and data from structurally analogous compounds.

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications:

Hazard ClassHazard CategoryRationale
Acute Toxicity, OralCategory 4"Harmful if swallowed" (H302) is indicated for the (R)-enantiomer.
Skin Corrosion/IrritationCategory 2"Causes skin irritation" (H315) is indicated for the (R)-enantiomer.
Serious Eye Damage/Eye IrritationCategory 2"Causes serious eye irritation" (H319) is indicated for the (R)-enantiomer.
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3"May cause respiratory irritation" (H335) is indicated for the (R)-enantiomer.

Signal Word: Warning

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash-resistant safety goggles or a face shield worn over safety glasses are required.[1][2]
Hand Protection Nitrile GlovesWear chemical-resistant nitrile gloves.[2] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect against skin exposure.[1]
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[3] Engineering controls are the primary means of exposure reduction.

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Put on Lab Coat Don2 Put on Safety Goggles/Face Shield Don1->Don2 Don3 Put on Nitrile Gloves Don2->Don3 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Procedures

Adherence to standard laboratory safety protocols is critical.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[2]

    • Keep the container of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride tightly closed when not in use.[2][4]

  • Handling the Compound:

    • Minimize the creation of dust when handling the solid.

    • If weighing the solid, do so in a designated containment area or within a fume hood.

    • Avoid all personal contact, including inhalation.[2]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Decontaminate the work area to prevent cross-contamination.

    • Remove and properly dispose of contaminated PPE.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for disposal. For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Chemical Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill PPE Don Appropriate PPE SmallSpill->PPE Notify Notify Safety Officer & Evacuate LargeSpill->Notify Contain Contain Spill with Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are crucial for safety and regulatory compliance.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Disposal:

  • This material should be treated as hazardous waste.

  • Collect waste solid and any contaminated disposables (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

This guide is intended to provide a foundation for the safe handling of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • University of Colorado Anschutz Medical Campus. Investigational Drug/Pharmaceutical Substance Disposal. [Link]

  • Lambda. Safety data sheet for 4-methylpentan-2-one. [Link]

Sources

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